DM1-PEG4-DBCO
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C63H80ClN5O16 |
|---|---|
分子量 |
1198.8 g/mol |
IUPAC 名称 |
[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |
InChI |
InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13-,41-15-/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1 |
InChI 键 |
KNGFBSMTZQRQKS-NUYSFHSXSA-N |
手性 SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
Foundational & Exploratory
The Triumvirate of Targeted Therapy: An In-depth Technical Guide to the Structure and Application of DM1-PEG4-DBCO
For Immediate Release
San Diego, CA – December 8, 2025 – In the rapidly evolving landscape of targeted cancer therapeutics, the precise architecture of antibody-drug conjugates (ADCs) is paramount to their efficacy and safety. This whitepaper provides a detailed technical overview of DM1-PEG4-DBCO, a critical agent-linker conjugate designed for the development of next-generation ADCs. Tailored for researchers, scientists, and professionals in the field of drug development, this document elucidates the core structure, quantitative properties, and a representative experimental workflow for the application of this potent molecule.
Core Structure: A Symphony of Three Parts
This compound is a heterobifunctional molecule meticulously designed to connect a potent cytotoxic agent to a targeting antibody. Its structure can be deconstructed into three key components:
-
DM1 (Mertansine): A derivative of maytansine, DM1 is a highly potent microtubule inhibitor. By binding to tubulin, it disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[1] The inclusion of a thiol group on the maytansinoid backbone allows for its conjugation to a linker.
-
PEG4 (Polyethylene Glycol, tetra-): This hydrophilic polyethylene glycol spacer consists of four repeating ethylene glycol units. The PEG4 linker plays a crucial role in enhancing the solubility and stability of the ADC in aqueous media.[2] Its flexible nature also minimizes steric hindrance, ensuring that the antibody's binding affinity and the drug's potency are not compromised upon conjugation.
-
DBCO (Dibenzocyclooctyne): As a key component for "click chemistry," the DBCO group enables a highly efficient and specific bioorthogonal reaction with azide-functionalized molecules.[2][3] This strain-promoted alkyne-azide cycloaddition (SPAAC) is a copper-free reaction, a critical advantage when working with sensitive biological systems as it avoids the cytotoxicity associated with copper catalysts.[2][3]
The synergistic combination of these three moieties results in a powerful tool for ADC development, enabling the targeted delivery of a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
Quantitative Data at a Glance
The physicochemical properties of this compound are critical for its application in ADC development. Below is a summary of key quantitative data compiled from various sources. It is important to note the slight variations in molecular weight and formula reported by different suppliers, which may be attributed to the presence of different salt forms or variations in the linker attachment point.
| Property | Value | Source(s) |
| Molecular Formula | C65H82ClN5O17S | BroadPharm[1] |
| C63H80ClN5O16 | MedChemExpress[4] | |
| C62H78ClN5O16 | DC Chemicals[5] | |
| C68H89ClN6O | TargetMol[6] | |
| Molecular Weight | 1272.9 g/mol | BroadPharm[1] |
| 1198.79 g/mol | MedChemExpress[4] | |
| 1193.51 g/mol | DC Chemicals[5] | |
| 1297.92 g/mol | TargetMol[6] | |
| Purity | >98% | BroadPharm[1], DC Chemicals[5] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | MedChemExpress[4] |
| Storage | Powder: -20°C (protect from light) | MedChemExpress[7] |
| In solvent: -80°C for 6 months, -20°C for 1 month | MedChemExpress[7] |
Visualizing the Molecular Architecture
To better understand the spatial relationship between the core components of this compound, a 2D structural representation is provided below.
A simplified block diagram illustrating the components of this compound.
Experimental Protocol: Antibody Conjugation via SPAAC
The following is a representative protocol for the conjugation of an azide-modified antibody with this compound using strain-promoted alkyne-azide cycloaddition (SPAAC). This protocol is a general guideline and may require optimization for specific antibodies and experimental conditions.
Materials:
-
Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns or other buffer exchange apparatus
-
Reaction tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution, add the desired molar excess of the this compound stock solution. A molar excess of 3 to 10 equivalents of the DBCO reagent is a common starting point.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours with gentle mixing. Reaction times and temperatures may need to be optimized.
-
-
Purification of the Antibody-Drug Conjugate:
-
Following incubation, remove the unreacted this compound and any reaction byproducts.
-
This can be achieved using spin desalting columns, dialysis, or size-exclusion chromatography (SEC) to exchange the reaction mixture into a suitable storage buffer (e.g., PBS).
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) of the purified ADC using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation state of the final ADC product using SEC.
-
Confirm the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR).
-
Experimental Workflow Diagram
The logical flow of the antibody conjugation process is depicted in the following diagram.
A flowchart outlining the key steps in creating an ADC with this compound.
Conclusion
This compound represents a sophisticated and essential tool in the arsenal of modern drug development. Its well-defined structure, combining a potent cytotoxic agent, a biocompatible linker, and a highly specific conjugation moiety, allows for the creation of robust and effective antibody-drug conjugates. The information and protocols provided in this guide are intended to empower researchers to leverage this technology in their pursuit of novel and impactful cancer therapies.
References
A Technical Guide to DM1-PEG4-DBCO for Research in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, DM1-PEG4-DBCO. This document details its core components, mechanism of action, and provides practical guidance for its application in research settings, including experimental protocols and data presentation.
Introduction to this compound
This compound is a critical reagent in the construction of next-generation antibody-drug conjugates. It is a pre-formed drug-linker conjugate composed of three key components:
-
DM1 (Mertansine): A potent anti-mitotic agent and a derivative of maytansine. DM1 functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Its high cytotoxicity makes it an effective payload for targeted cancer therapies.
-
PEG4: A polyethylene glycol spacer consisting of four repeating ethylene glycol units. The PEG linker enhances the solubility and stability of the ADC in aqueous solutions.
-
DBCO (Dibenzocyclooctyne): A cyclooctyne derivative that enables covalent conjugation to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in biological systems without the need for a cytotoxic copper catalyst.[4][5]
The structure of this compound allows for the site-specific conjugation of the highly potent DM1 payload to an antibody, creating a homogenous and well-defined ADC. This approach offers significant advantages over traditional, non-specific conjugation methods, which often result in heterogeneous mixtures with variable drug-to-antibody ratios (DAR) and suboptimal therapeutic indices.[6][7][8]
Mechanism of Action
The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that begins with the specific targeting of cancer cells by the monoclonal antibody component.
Signaling Pathway of a DM1-based ADC
The following diagram illustrates the mechanism of action of a typical DM1-based ADC targeting a cancer cell surface antigen, such as HER2.
Caption: Mechanism of action of a DM1-based ADC.
Upon administration, the ADC circulates in the bloodstream until it encounters cancer cells overexpressing the target antigen. The antibody component of the ADC binds with high affinity to the antigen, leading to the internalization of the ADC-antigen complex via receptor-mediated endocytosis.[2][9] The complex is then trafficked to the lysosome, where the antibody is degraded by proteases, releasing the DM1 payload into the cytoplasm.[10] The liberated DM1 then binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptotic cell death.[3][10]
Technical Data and Specifications
Sourcing high-quality this compound is crucial for reproducible research. Several suppliers cater to the research market, including MedchemExpress, DC Chemicals, APExBIO, and BroadPharm. While specific product details may vary, the following tables summarize typical technical data.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₆₂H₇₈ClN₅O₁₆S₂ | |
| Molecular Weight | 1256.89 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [10] |
| Purity (HPLC) | ≥95% |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Condition | Recommended Duration | Reference |
| Powder (-20°C) | Up to 2 years | |
| In DMSO (-80°C) | Up to 6 months | [4] |
| In DMSO (-20°C) | Up to 1 month | [4] |
Note: It is recommended to prepare and use solutions on the same day. If stock solutions are necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound.
Experimental Workflow for ADC Synthesis and Evaluation
The overall process of creating and testing a DM1-based ADC is outlined below.
Caption: Workflow for DM1-ADC synthesis and testing.
Protocol for Site-Specific Antibody-Drug Conjugation
This protocol describes the conjugation of this compound to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (e.g., Trastuzumab-azide) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
-
Hydrophobic interaction chromatography (HIC) column for DAR determination
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution (typically 1-5 mg/mL in PBS), add a 3- to 5-fold molar excess of the this compound stock solution.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at 4°C overnight with gentle agitation.
-
-
Purification of the ADC:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) using a PD-10 desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules conjugated per antibody using hydrophobic interaction chromatography (HIC-HPLC). The increased hydrophobicity of the ADC due to the conjugated DM1 allows for separation of species with different DARs.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by size-exclusion chromatography (SEC-HPLC).
-
Concentration: Determine the final concentration of the purified ADC using a standard protein concentration assay (e.g., Bradford or BCA assay).
-
Protocol for In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency of the newly synthesized ADC in cancer cell lines.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)
-
HER2-negative cancer cell line (e.g., MCF-7, MDA-MB-468) for specificity testing
-
Complete cell culture medium
-
Purified DM1-ADC
-
Unconjugated antibody (as a negative control)
-
Free DM1 (as a positive control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the DM1-ADC, unconjugated antibody, and free DM1 in complete culture medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the diluted test articles.
-
Include wells with untreated cells as a control for 100% viability.
-
Incubate the plates for 72-96 hours at 37°C and 5% CO₂.
-
-
Assessment of Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each test article by fitting the data to a four-parameter logistic dose-response curve.
-
Logical Relationships and Component Interactions
The successful design and function of a DM1-based ADC depend on the interplay of its constituent parts.
Caption: Interplay of ADC components.
This guide provides a foundational understanding and practical protocols for the use of this compound in the research and development of antibody-drug conjugates. For further details, researchers are encouraged to consult the cited literature and the technical documentation provided by their specific supplier.
References
- 1. onclive.com [onclive.com]
- 2. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DM1-PEG4-DBCO: Properties, Protocols, and Applications in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of DM1-PEG4-DBCO, a critical reagent in the development of next-generation antibody-drug conjugates (ADCs). Detailed experimental protocols, data summaries, and workflow visualizations are included to facilitate its effective use in research and drug development.
Core Properties of this compound
This compound is a drug-linker conjugate composed of three key components: DM1, a potent microtubule-inhibiting maytansinoid payload; a hydrophilic 4-unit polyethylene glycol (PEG4) spacer; and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C63H80ClN5O16 | MedChemExpress |
| Molecular Weight | 1198.79 g/mol | MedChemExpress |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| Purity | Typically >95% (HPLC) | Various Suppliers |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | MedChemExpress |
| Storage (Solid) | -20°C, protect from light | MedChemExpress |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | MedChemExpress |
Stability Profile
While specific stability data for this compound is not extensively published, general characteristics of its constituent parts provide guidance. The DBCO group is known to be sensitive to acidic conditions (pH < 5). Stock solutions in anhydrous solvents like DMSO can be stored for several days at low temperatures but should ideally be prepared fresh before use to avoid hydrolysis of the linker. For long-term storage, it is crucial to avoid moisture and light.
Reactivity and Mechanism of Action
The DBCO moiety of this compound reacts specifically with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry". This reaction is bioorthogonal, meaning it proceeds efficiently under mild, aqueous conditions without interfering with biological functional groups, and notably, without the need for a cytotoxic copper catalyst.
The DM1 payload is a potent anti-mitotic agent. Once the ADC is internalized by a target cell, the DM1 is released and binds to tubulin, inhibiting microtubule assembly. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in the synthesis and characterization of ADCs.
Site-Specific Antibody Modification with an Azide Handle
To utilize this compound, the antibody of interest must first be modified to introduce an azide group. This can be achieved through various site-specific conjugation strategies. One common method involves the use of microbial transglutaminase (MTGase).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-amine linker
-
Microbial transglutaminase (MTGase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purification system (e.g., Protein A chromatography or size-exclusion chromatography)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 50-fold molar excess of the azide-PEG-amine linker to the antibody solution.
-
Initiate the reaction by adding MTGase to a final concentration of 0.1-0.5 mg/mL.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Purify the azide-modified antibody using Protein A chromatography or size-exclusion chromatography (SEC) to remove excess reagents.
Conjugation of this compound to Azide-Modified Antibody
This protocol describes the copper-free click chemistry reaction between the azide-modified antibody and this compound.
Materials:
-
Azide-modified antibody (from Protocol 2.1)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a solution of the azide-modified antibody in the reaction buffer at a concentration of 2-5 mg/mL.
-
Add the this compound stock solution to the antibody solution at a 2- to 3-fold molar excess. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 12-24 hours at 4°C or for 4-8 hours at room temperature with gentle agitation.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purify the resulting ADC using SEC to remove unreacted this compound and other small molecules. Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios (DAR).
Characterization of the Resulting ADC
2.3.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
The average number of drug molecules conjugated to each antibody can be determined using UV-Vis spectroscopy.
Procedure:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of DM1 (around 252 nm).
-
The DAR can be calculated using the following formula, taking into account the extinction coefficients of the antibody and the drug at both wavelengths.
2.3.2. Analysis by Mass Spectrometry
Mass spectrometry provides a more precise determination of the DAR distribution.
Procedure:
-
Deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F).
-
Analyze the deglycosylated ADC by LC-MS.
-
Deconvolute the resulting mass spectrum to identify the different ADC species (DAR 0, 1, 2, etc.) and their relative abundances.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in the development and mechanism of action of DM1-based ADCs.
A Technical Guide to the DM1-PEG4-DBCO Linker: Core Components and Applications in Antibody-Drug Conjugates
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the DM1-PEG4-DBCO linker. This guide details the core components, their functions, and provides a framework for its application in the construction of antibody-drug conjugates (ADCs), complete with quantitative data, detailed experimental protocols, and visual diagrams of workflows and biological pathways.
Core Components of the this compound Linker
The this compound linker is a heterobifunctional chemical entity designed for the targeted delivery of cytotoxic agents to cancer cells. It is comprised of three key components: a potent cytotoxic drug (DM1), a hydrophilic spacer (PEG4), and a bioorthogonal reactive group (DBCO).
-
DM1 (Mertansine): A derivative of maytansine, DM1 is a highly potent microtubule inhibitor.[1][2] It exerts its cytotoxic effect by binding to tubulin, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis.[][4] The inclusion of DM1 as the payload in an ADC allows for the targeted killing of cancer cells.
-
PEG4 (Polyethylene Glycol, 4 units): The PEG4 component is a discrete polyethylene glycol spacer consisting of four repeating ethylene glycol units.[5][6] This hydrophilic spacer is crucial for improving the overall physicochemical properties of the resulting ADC.[6][7] Key functions of the PEG4 linker include enhancing aqueous solubility, reducing aggregation, and providing steric hindrance.[6] The discrete nature of the PEG4 linker ensures batch-to-batch consistency in ADC manufacturing, a critical aspect for regulatory approval.[5]
-
DBCO (Dibenzocyclooctyne): DBCO is a cyclooctyne derivative that enables copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[8][9][10] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[9][11] The DBCO group reacts with an azide-modified antibody to form a stable triazole linkage, covalently attaching the drug-linker conjugate to the antibody.[8][12] The reaction is biocompatible as it does not require a cytotoxic copper catalyst.[9][10]
Quantitative Data
The following tables summarize key quantitative parameters of the this compound linker and its components.
| Parameter | Value | References |
| Molecular Weight | ||
| This compound | ~1198.79 g/mol | [10][13] |
| DM1-PEG4-Ahx-DBCO* | ~1297.92 g/mol | [12][14] |
| Solubility | ||
| This compound | Soluble in DMSO and DMF | [13] |
| DBCO-PEG4-NHS Ester** | Up to 1.5 mM in aqueous buffers | [6] |
| Reactivity | ||
| Second-order reaction rate constant (k₂) of DBCO with benzyl azide | 0.24 M⁻¹s⁻¹ | [1] |
*Note: "Ahx" refers to an aminohexanoic acid spacer, which is sometimes included in the linker structure. **Note: DBCO-PEG4-NHS ester is a related compound often used for antibody modification and provides an indication of the solubility of the DBCO-PEG4 moiety.
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to an azide-modified antibody and the subsequent characterization of the resulting ADC.
Antibody Modification with an Azide Group
Prior to conjugation with the this compound linker, the antibody must be functionalized with an azide group. This is typically achieved by reacting the antibody with an azide-containing N-hydroxysuccinimide (NHS) ester, which targets primary amines (e.g., lysine residues) on the antibody surface.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of Azide-PEG4-NHS ester (e.g., 10 mM) in anhydrous DMSO immediately before use.
-
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Activation Reaction:
-
Add a 20-30 fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted azide linker and quenching buffer using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation of this compound to Azide-Modified Antibody
This protocol describes the copper-free click chemistry reaction between the azide-modified antibody and the this compound linker.
Materials:
-
Azide-modified antibody
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified antibody.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[15]
-
-
Purification of the ADC:
Characterization of the Antibody-Drug Conjugate
3.3.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This is a simple and rapid method to determine the average DAR.[][18]
Procedure:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug (DM1) has a significant absorbance (e.g., 252 nm).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
3.3.2. Analysis of DAR and Drug Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity imparted by the drug-linker, providing information on the average DAR and the distribution of different DAR species.[16][19]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a decreasing salt gradient (increasing proportion of Mobile Phase B).
-
Monitor the elution profile at 280 nm. Peaks corresponding to the unconjugated antibody (DAR 0) and different drug-loaded species will be resolved.
-
Calculate the average DAR by integrating the peak areas of the different DAR species.
3.3.3. Accurate Mass Determination and DAR Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed and accurate characterization of the ADC, including the precise mass of the intact ADC and its subunits.[19][20]
Materials:
-
Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Q-TOF Mass Spectrometer
Procedure:
-
Separate the ADC species using reversed-phase liquid chromatography.
-
Introduce the eluent into the mass spectrometer to determine the mass-to-charge ratio of the intact ADC and its subunits (light and heavy chains).
-
Deconvolute the mass spectra to obtain the precise molecular weights.
-
The difference in mass between the unconjugated and conjugated antibody/subunits allows for the precise determination of the number of conjugated drug-linkers and the calculation of the average DAR.
Mandatory Visualizations
Signaling Pathway of DM1-Induced Apoptosis
Caption: Signaling pathway of DM1-induced apoptosis.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Experimental workflow for ADC synthesis and characterization.
Logical Relationship of this compound Components
Caption: Logical relationship of this compound components.
References
- 1. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. tebubio.com [tebubio.com]
- 10. This compound | ADC毒素-连接子偶联物 | MCE [medchemexpress.cn]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. DBCO-PEG4-Ahx-DM1 | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. benchchem.com [benchchem.com]
- 20. perlan.com.pl [perlan.com.pl]
The Strategic Advantage of DBCO in Antibody Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, providing tools to create precisely engineered biomolecules for a myriad of applications, from therapeutic development to advanced diagnostics. Among these tools, dibenzocyclooctyne (DBCO) has emerged as a cornerstone for antibody conjugation, offering a unique combination of efficiency, specificity, and biocompatibility. This technical guide delves into the core benefits of utilizing DBCO for antibody conjugation, providing detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to facilitate a comprehensive understanding.
Core Advantages of DBCO-Mediated Antibody Conjugation
DBCO is a key reagent in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that enables the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] This copper-free approach is a significant advantage over the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for applications involving live cells and in vivo systems.[1][3]
The primary benefits of employing DBCO for antibody conjugation include:
-
Exceptional Biocompatibility: The elimination of the cytotoxic copper (I) catalyst, which can be detrimental to living cells, is the most significant advantage of the DBCO-azide reaction.[1][2] This makes it exceptionally well-suited for in vivo applications and the labeling of live cells.[4]
-
High Bioorthogonality and Specificity: The DBCO group and its azide reaction partner are abiotic and do not interact with naturally occurring functional groups within biological systems.[2][5] This ensures that the conjugation reaction is highly specific, minimizing off-target reactions and background noise, which is crucial for analytical applications.[6][7]
-
High Reaction Efficiency and Favorable Kinetics: The inherent ring strain of the cyclooctyne in DBCO drives the reaction forward, leading to fast reaction kinetics and high yields.[1][8] Reactions can often proceed to completion in a relatively short time, resulting in a high yield of the desired conjugate.[1]
-
Formation of a Stable Covalent Bond: The SPAAC reaction results in the formation of a stable triazole linkage, ensuring that the conjugated molecule remains attached to the antibody under physiological conditions.[7][8] These conjugates are very stable for prolonged storage at 4°C.[6]
-
Mild Reaction Conditions: The conjugation reaction proceeds efficiently under mild, physiological conditions, such as aqueous buffers at room temperature, which helps to preserve the structural integrity and biological activity of the antibody.[9][10]
Quantitative Data for Reaction Optimization
The efficiency of DBCO-mediated antibody conjugation can be influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables summarize key quantitative data to guide the optimization of your conjugation protocols.
| Parameter | Recommended Value | Notes | Source(s) |
| Molar Excess of DBCO-NHS Ester to Antibody | 20-30 fold | For activation of the antibody. | [6][7][11] |
| Molar Excess of Azide-modified Molecule to DBCO-Antibody | 2-4 fold | For the click chemistry reaction. | [7][9][11] |
| Antibody Concentration for Activation | 1-10 mg/mL | A common starting concentration is around 1 mg/mL. | [6][9][11] |
| DMSO Concentration in Activation Reaction | < 20% | DBCO-NHS ester is typically dissolved in DMSO. | [3][6][9] |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.0 | For reaction with primary amines on the antibody. | [11][12] |
| DBCO Stability on IgG (4°C or -20°C) | ~3-5% loss of reactivity over 4 weeks | DBCO-functionalized antibody can be stored for a limited time. | [1] |
| Reaction Step | Incubation Time | Incubation Temperature | Source(s) |
| Antibody Activation with DBCO-NHS Ester | 30-60 minutes | Room Temperature | [1][6][7] |
| Quenching of DBCO-NHS Ester Reaction | 5-15 minutes | Room Temperature | [3][6][7] |
| Copper-Free Click Reaction (SPAAC) | 2-4 hours to overnight (10-12 hours) | 4°C to Room Temperature | [7][9][11] |
Experimental Protocols
This section provides a detailed, step-by-step guide for a typical DBCO-mediated antibody conjugation experiment, divided into two main parts: antibody activation with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction with an azide-modified molecule.
Part 1: Activation of Antibody with DBCO-NHS Ester
This protocol describes the labeling of primary amine groups (e.g., on lysine residues) of an antibody with a DBCO-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[11]
-
DBCO-NHS ester.
-
Anhydrous Dimethylsulfoxide (DMSO).[11]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[3][9]
-
Desalting column or other purification system (e.g., spin column, dialysis cassette).[11]
Procedure:
-
Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[11] If necessary, perform a buffer exchange.
-
Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[6][9]
-
Antibody Activation: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[6][7] Ensure the final DMSO concentration is below 20%.[6][9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[6][7]
-
Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM (for Tris-HCl) or add ~10 µL of 100 mM glycine to neutralize unreacted DBCO-NHS ester.[3][9] Incubate for 15 minutes at room temperature.[3][6]
-
Purify the DBCO-labeled Antibody: Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[7][11]
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).[9][11]
Part 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled antibody.
-
Azide-functionalized molecule of interest (e.g., peptide, oligonucleotide, drug).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.[7][9]
-
Incubation: Incubate the reaction mixture. Common incubation conditions are 2-4 hours at room temperature or overnight (10-12 hours) at 4°C.[7][9][11]
-
Purification: Purify the final antibody conjugate to remove unreacted azide-functionalized molecules using a suitable method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis, depending on the properties of the conjugate.[3]
-
Validation: Validate the formation of the conjugate using techniques such as SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the unconjugated antibody, or mass spectrometry.[9]
Visualizing the Process: Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key workflows and chemical principles of DBCO-mediated antibody conjugation.
Figure 1: Experimental workflow for antibody conjugation using DBCO.
Figure 2: The chemical principle of DBCO-azide conjugation (SPAAC).
Figure 3: Comparison of DBCO (SPAAC) with other conjugation chemistries.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for DM1-PEG4-DBCO Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. This application note provides a detailed protocol for the synthesis of an ADC using a DM1 payload conjugated to an antibody via a PEG4 linker and dibenzocyclooctyne (DBCO) group. The conjugation is achieved through a copper-free click chemistry reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The DM1-PEG4-DBCO is a pre-formed drug-linker complex where:
-
DM1 (Mertansine) is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis.
-
PEG4 is a hydrophilic polyethylene glycol spacer that enhances solubility and provides steric separation between the antibody and the drug.
-
DBCO is a strained alkyne that reacts specifically and efficiently with azide groups without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[1][2]
This protocol first describes the modification of the antibody to introduce azide functional groups, followed by the SPAAC reaction with this compound.
Data Presentation
The following tables summarize the key quantitative parameters for the conjugation protocol.
Table 1: Recommended Reagent Molar Ratios
| Reaction Step | Reagent | Molar Excess (relative to Antibody) | Notes |
|---|---|---|---|
| Antibody Azide Functionalization | Azido-PEG4-NHS Ester | 10-20 fold | The optimal ratio may need to be determined empirically to achieve the desired degree of labeling. |
| Click Chemistry Conjugation | this compound | 2-4 fold (relative to Azide-Ab) | A slight excess ensures efficient conjugation to the azide-functionalized antibody.[3][4] |
Table 2: Recommended Reaction Conditions
| Step | Parameter | Value | Time |
|---|---|---|---|
| Antibody Azide Functionalization | Temperature | Room Temperature | 30-60 minutes |
| Quenching | Room Temperature | 15 minutes | |
| Click Chemistry Conjugation | Temperature | 4°C | 12-24 hours (overnight) |
| | Temperature | Room Temperature | 2-4 hours |
Experimental Protocols
This protocol is divided into two main parts: the functionalization of the antibody with azide groups and the subsequent conjugation with the this compound drug-linker.
Materials and Reagents:
-
Monoclonal Antibody (mAb) of interest
-
This compound
-
Azido-PEG4-NHS Ester (or similar amine-reactive azide reagent)
-
Phosphate Buffered Saline (PBS), pH 7.4 (amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1M Tris-HCl, pH 8.0
-
Zeba™ Spin Desalting Columns (or similar, e.g., SEC/TFF)[5][6]
-
Amicon® Ultra Centrifugal Filter Units (for buffer exchange and concentration)[3]
Part A: Antibody Preparation and Azide Functionalization
This step introduces azide groups onto the antibody by reacting primary amines (e.g., lysine residues) with an NHS-ester functionalized azide reagent.[7][8]
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), they must be removed.[9]
-
Perform a buffer exchange into amine-free PBS (pH 7.4) using a centrifugal filter unit or a desalting column.[3]
-
Adjust the final antibody concentration to 1-5 mg/mL.[7] Determine the precise concentration using A280 absorbance.
-
-
Azide-NHS Ester Reagent Preparation:
-
Labeling Reaction:
-
Quenching:
-
Purification of Azide-Modified Antibody:
-
Remove excess, unreacted Azido-PEG4-NHS Ester and quenching buffer using a spin desalting column.[7] Follow the manufacturer's protocol for column equilibration and sample loading.
-
The purified azide-functionalized antibody is now ready for conjugation.
-
Part B: Conjugation of this compound to Azide-Modified Antibody
This step involves the copper-free click chemistry reaction between the azide groups on the antibody and the DBCO group on the drug-linker.
-
Reaction Setup:
-
Incubation (Click Reaction):
-
Purification of the Final ADC:
-
After incubation, purify the ADC to remove unconjugated this compound and any reaction byproducts.
-
Common purification methods include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF).[6][11] Desalting columns are also effective for removing small molecules.
-
Part C: ADC Characterization
After purification, it is crucial to characterize the ADC to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a key parameter affecting efficacy and safety.[12]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated drugs, allowing for the calculation of an average DAR.[13][]
-
Reversed-Phase HPLC (RP-HPLC): This method can also be used to determine DAR, often after reducing the ADC to separate heavy and light chains.[15][16]
-
UV-Vis Spectroscopy: A simple estimation of DAR can be made by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug payload.[12]
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) that may have formed during the conjugation process.[6]
-
Visualizations
Caption: Workflow for ADC synthesis via copper-free click chemistry.
Caption: Mechanism of action for a DM1-based antibody-drug conjugate.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to DM1-PEG4-DBCO Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of DM1-PEG4-DBCO to azide-modified biomolecules, particularly antibodies, for the development of antibody-drug conjugates (ADCs). This process utilizes the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction ideal for bioconjugation.
Introduction
Antibody-drug conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.
This guide focuses on a specific drug-linker conjugate: This compound .
-
DM1 (Mertansine): A potent microtubule inhibitor that induces mitotic arrest and apoptosis in cancer cells.[1][2][3]
-
PEG4: A discrete polyethylene glycol linker with four repeating units. The PEG4 linker enhances the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and potentially lead to a better pharmacokinetic profile.[4][5][6]
-
DBCO (Dibenzocyclooctyne): A cyclooctyne that reacts specifically and efficiently with azide-functionalized molecules in a copper-free "click" reaction.[7][8][9] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules like antibodies.[7][8][9]
Principle of this compound Click Chemistry
The core of this methodology is the strain-promoted alkyne-azide cycloaddition (SPAAC). The DBCO group on the this compound molecule possesses significant ring strain, which allows it to react spontaneously with an azide group without the need for a cytotoxic copper catalyst.[8] This reaction forms a stable triazole linkage, covalently attaching the DM1 payload to the azide-modified target molecule.
Below is a diagram illustrating the general workflow for creating an antibody-drug conjugate using this compound.
Caption: General workflow for ADC synthesis using this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the this compound click chemistry protocol.
| Parameter | Recommended Value | Notes | Reference |
| Molar Excess of this compound to Azide-Modified Antibody | 2-4 fold | Higher excess can drive the reaction to completion but may require more rigorous purification. | [7][10] |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. | [7] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Reactions are efficient across this range. 4°C is often used for overnight incubations to maintain protein stability. | [7][8] |
| Reaction Time | 2-12 hours | Can be extended to overnight (16-18 hours) to ensure completion. Reaction progress can be monitored. | [7][8][11] |
| DMSO Concentration in Final Reaction Mixture | < 20% | This compound is often dissolved in DMSO. High concentrations of organic solvents can denature antibodies. | [7][9] |
| Property | Description | Significance | Reference |
| DBCO UV Absorbance | ~310 nm | Allows for monitoring of the DBCO-containing molecule. | [7] |
| DM1 Molar Extinction Coefficient at 252 nm | ~25,930 M⁻¹cm⁻¹ | Used for determining the Drug-to-Antibody Ratio (DAR) via UV-Vis spectroscopy. | |
| Antibody Molar Extinction Coefficient at 280 nm | Varies by antibody (typically ~210,000 M⁻¹cm⁻¹ for IgG) | Used for determining antibody concentration and DAR. |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Antibody
This protocol assumes the use of an N-hydroxysuccinimide (NHS) ester-based azide linker to modify lysine residues on the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azide-PEGn-NHS ester (dissolved in anhydrous DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, perform a buffer exchange into PBS using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Reaction Setup:
-
Calculate the required volume of the Azide-PEGn-NHS ester solution to achieve a 10-20 fold molar excess relative to the antibody.
-
Add the calculated volume of the azide linker solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration is below 20%.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted azide linker by buffer exchange using a desalting column equilibrated with PBS.
-
The resulting azide-modified antibody is ready for conjugation with this compound.
-
Protocol 2: this compound Click Chemistry Conjugation
Materials:
-
Azide-modified antibody in PBS
-
This compound (dissolved in anhydrous DMSO to a stock concentration of 10 mM)
Procedure:
-
Reagent Preparation:
-
Warm the vial of this compound to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
Incubation:
-
Purification:
-
After incubation, purify the resulting ADC from unreacted this compound and other small molecules. This is typically achieved using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm and 252 nm.
-
Calculate the DAR using the molar extinction coefficients of the antibody and DM1.
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Analyze the ADC using an SEC column to determine the percentage of monomeric ADC and identify any high molecular weight aggregates.
3. Confirmation of Conjugation by SDS-PAGE:
-
Run reduced and non-reduced samples of the unconjugated antibody and the ADC on an SDS-PAGE gel. A shift in the molecular weight of the light and/or heavy chains (reduced) or the intact antibody (non-reduced) will confirm conjugation.
4. Hydrophobicity Analysis by Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to assess the hydrophobicity profile of the ADC and resolve species with different DARs.
Signaling Pathway and Mechanism of Action
Once the ADC binds to its target antigen on a cancer cell and is internalized, the DM1 payload is released to exert its cytotoxic effect. DM1 inhibits cell division by binding to tubulin, a key component of microtubules.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and ultimately triggers apoptosis (programmed cell death).
Caption: Mechanism of action for a DM1-based ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of DM1-PEG4-DBCO ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences its efficacy, safety, and pharmacokinetic profile.[1][2] An inconsistent DAR can lead to variability in clinical outcomes. Therefore, accurate and robust analytical methods for DAR determination are essential during ADC development and manufacturing.
This document provides detailed application notes and protocols for calculating the DAR of ADCs constructed with the cytotoxic agent DM1, a PEG4 linker, and a DBCO moiety for conjugation (DM1-PEG4-DBCO). The protocols described herein cover three widely used analytical techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
This compound is a drug-linker conjugate where the potent microtubule inhibitor DM1 is attached to a DBCO (dibenzocyclooctyne) group via a PEG4 (polyethylene glycol) linker.[3][4][5] The DBCO group facilitates a copper-free click chemistry reaction (strain-promoted alkyne-azide cycloaddition or SPAAC) with an azide-modified antibody.[3][6]
Key Analytical Techniques for DAR Determination
The determination of the average DAR and the distribution of drug-loaded species are crucial for the characterization of ADCs. The three primary techniques for this purpose are:
-
UV-Vis Spectroscopy: A straightforward and rapid method that relies on the distinct absorbance properties of the antibody and the cytotoxic drug.[][8][9]
-
Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity. The addition of the hydrophobic DM1 payload increases the retention time of the ADC on the HIC column, allowing for the resolution of species with different numbers of conjugated drugs.[][10][11]
-
Mass Spectrometry (MS): A powerful technique that provides detailed information on the mass of the intact ADC, allowing for the direct determination of the number of conjugated drug-linkers and the distribution of different species.[1][12][13][14]
Quantitative Data Summary
Accurate DAR calculation relies on precise knowledge of the molar extinction coefficients of the antibody and the drug-linker. The following tables provide a summary of the necessary quantitative data.
| Parameter | Wavelength (nm) | Value | Reference |
| Molar Extinction Coefficient of DM1 (ε_Drug_) | 252 | 26,355 M⁻¹cm⁻¹ | [15] |
| 280 | 5,230 M⁻¹cm⁻¹ | [15][16] | |
| Molar Extinction Coefficient of a typical IgG (ε_Ab) | 280 | 210,000 M⁻¹cm⁻¹ | [17][18][19] |
Note: The extinction coefficient of a specific antibody can be calculated based on its amino acid sequence.[17][20] For the most accurate DAR determination, it is recommended to experimentally determine the extinction coefficient of the specific monoclonal antibody being used.
Experimental Protocols
Protocol 1: DAR Calculation using UV-Vis Spectroscopy
This method is based on the Beer-Lambert law and is suitable for a quick estimation of the average DAR.[][8]
Principle: The absorbance of the ADC solution is measured at two wavelengths: 280 nm, where both the antibody and DM1 absorb, and 252 nm, where DM1 has a much stronger absorbance compared to the antibody. By solving a set of simultaneous equations, the concentrations of the antibody and the drug can be determined, and from these, the average DAR can be calculated.
Materials:
-
Purified this compound ADC sample
-
Conjugation buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS). The concentration should be such that the absorbance at 280 nm falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Use the same buffer to zero the spectrophotometer (as a blank).
-
Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and 252 nm (A₂₅₂).
-
Calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) using the following equations derived from the Beer-Lambert law:
-
A₂₈₀ = ε_Ab,280_ * [Ab] + ε_Drug,280_ * [Drug]
-
A₂₅₂ = ε_Ab,252_ * [Ab] + ε_Drug,252_ * [Drug]
To simplify, a correction factor (CF) can be used:
CF = ε_Drug,280_ / ε_Drug,252_
[Ab] (M) = (A₂₈₀ - CF * A₂₅₂) / (ε_Ab,280_ - CF * ε_Ab,252_)
[Drug] (M) = (A₂₅₂ - ε_Ab,252_ * [Ab]) / ε_Drug,252_
-
-
Calculate the average DAR:
DAR = [Drug] / [Ab]
Note: The extinction coefficient of the antibody at 252 nm (ε_Ab,252_) also needs to be known or determined.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity and is a reference method for DAR determination of cysteine-linked ADCs.[11]
Principle: The conjugation of the hydrophobic this compound linker to the antibody increases its overall hydrophobicity. In HIC, a high salt concentration mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient is then used to elute the ADC species, with more hydrophobic (higher DAR) species eluting later.[10] The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.[]
Materials:
-
Purified this compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=1, 2, 3, etc.). The peak for the unconjugated antibody will elute first, followed by peaks for ADCs with increasing DAR values.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
DAR = Σ (Peak Area_i_ * DAR_i_) / Σ (Peak Area_i_)
where Peak Area_i_ is the area of the peak corresponding to the species with a DAR of DAR_i_.
Protocol 3: DAR Analysis by Mass Spectrometry (MS)
LC-MS provides a comprehensive analysis of the ADC, including the average DAR and the distribution of different drug-loaded species.[1][12]
Principle: The ADC sample is introduced into a mass spectrometer, typically after separation by liquid chromatography (LC). The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact ADC molecules. Deconvolution of the resulting mass spectrum yields the molecular weights of the different species present in the sample. By comparing the mass of the unconjugated antibody with the masses of the drug-conjugated species, the number of attached drug-linkers can be determined for each peak, and the average DAR can be calculated.[13][14]
Materials:
-
Purified this compound ADC sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase (RP) or size-exclusion (SEC) column suitable for protein analysis
-
Mobile phases appropriate for the chosen LC method (e.g., water and acetonitrile with formic acid for RP-LC)
-
Deconvolution software
Procedure:
-
Separate the ADC species using an appropriate LC method. For intact mass analysis, desalting using a short RP column is common.
-
Introduce the eluent into the mass spectrometer.
-
Acquire the mass spectra of the intact ADC species.
-
Process the raw data using a deconvolution algorithm to obtain the zero-charge mass spectrum.
-
Identify the mass peaks corresponding to the unconjugated antibody and the various drug-loaded species. The mass difference between adjacent peaks should correspond to the mass of the this compound linker.
-
Determine the relative abundance of each species from the peak intensities in the deconvoluted spectrum.
-
Calculate the weighted average DAR:
DAR = Σ (Intensity_i_ * DAR_i_) / Σ (Intensity_i_)
where Intensity_i_ is the intensity of the peak corresponding to the species with a DAR of DAR_i_.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 14. sciex.com [sciex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Maytansinoid-BODIPY Conjugates: Application to Microscale Determination of Drug Extinction Coefficients and for Quantification of Maytansinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extinction Coefficient Determination of Proteins [biosyn.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Comparison between the Theoretical and Experimental Extinction Coefficient of a Monoclonal Antibody Product [journal11.magtechjournal.com]
Characterization of DM1-PEG4-DBCO Antibody-Drug Conjugates by Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to deliver potent cytotoxic agents, such as the maytansinoid derivative DM1, directly to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the cell-killing power of a small molecule drug, connected by a chemical linker. The characterization of these complex biomolecules is critical to ensure their safety and efficacy. Mass spectrometry (MS) has become an indispensable tool for the detailed structural elucidation of ADCs, providing information on the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the specific sites of conjugation.
This application note provides detailed protocols for the characterization of a DM1-PEG4-DBCO conjugate linked to an antibody via lysine residues. The this compound is a drug-linker conjugate that allows for the attachment of the DM1 payload to an antibody.[1] The DBCO (dibenzocyclooctyne) group can react with an azide-modified antibody in a copper-free click chemistry reaction, or the entire conjugate can be functionalized to react with primary amines on the antibody, such as the epsilon-amino group of lysine residues. The latter results in a heterogeneous mixture of ADC species, which requires careful characterization.[2]
We describe two complementary mass spectrometry-based workflows: intact mass analysis for the determination of the average DAR and drug-load distribution, and peptide mapping for the identification of specific conjugation sites.
Experimental Workflows
Intact Mass Analysis Workflow
Caption: Workflow for intact mass analysis of this compound ADCs.
Peptide Mapping Workflow
Caption: Workflow for peptide mapping analysis of this compound ADCs.
Quantitative Data Summary
The following table summarizes the expected mass shifts and representative data obtained from the intact mass analysis of a this compound conjugated to a typical IgG1 monoclonal antibody (e.g., Trastuzumab, with an approximate mass of 148 kDa).
| Parameter | Value | Reference/Note |
| Monoclonal Antibody (IgG1) Mass | ~148,000 Da | Varies depending on the specific antibody and its glycosylation pattern. |
| This compound Linker-Payload Mass | 1272.9 Da | [3] |
| Mass Shift per Conjugation | +1272.9 Da | Theoretical mass increase upon conjugation to a lysine residue. |
Table 1: Theoretical and Observed Masses for an Intact this compound ADC
| Drug Load (Number of this compound) | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| 0 (Unconjugated mAb) | 148,000.0 | 148,001.2 | 5.2 |
| 1 | 149,272.9 | 149,274.3 | 12.5 |
| 2 | 150,545.8 | 150,547.1 | 23.8 |
| 3 | 151,818.7 | 151,820.5 | 28.1 |
| 4 | 153,091.6 | 153,093.3 | 19.3 |
| 5 | 154,364.5 | 154,366.8 | 8.7 |
| 6 | 155,637.4 | 155,639.1 | 2.4 |
| Average DAR | 3.2 | 3.2 |
Note: The observed masses and relative abundances are representative and will vary depending on the specific antibody, conjugation reaction conditions, and purification process.
Experimental Protocols
Protocol 1: Intact Mass Analysis
This protocol is designed to determine the average DAR and the distribution of different drug-loaded species.
1. Sample Preparation: a. Deglycosylation (Optional): To simplify the mass spectrum, the ADC can be deglycosylated. To 25 µg of the ADC (at 1 mg/mL), add 1 µL of PNGase F (500 units/µL) and incubate at 37°C for 3 hours.[4] b. Desalting/Buffer Exchange: Prior to MS analysis, non-volatile salts must be removed. This can be achieved using a desalting column or by buffer exchange into a volatile buffer such as 150 mM ammonium acetate.[5]
2. LC-MS Method: a. Liquid Chromatography (LC): i. Column: A size-exclusion column (e.g., MAbPac SEC-1) or a reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S). ii. Mobile Phase A: 0.1% Formic Acid in Water. iii. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. iv. Gradient: A shallow gradient suitable for separating large proteins, for example, 25-85% B over 8 minutes.[4] v. Flow Rate: 0.3-0.4 mL/min. vi. Column Temperature: 50-80°C. b. Mass Spectrometry (MS): i. Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap. ii. Ionization Mode: Positive Electrospray Ionization (ESI). iii. Mass Range: m/z 1000-4000. iv. Capillary Voltage: 3-4 kV. v. Desolvation Temperature: 300-350°C.
3. Data Analysis: a. The raw mass spectrum, which contains a series of multiply charged ions for each ADC species, is deconvoluted using software such as MaxEnt1 or BioPharma Finder to obtain the zero-charge mass spectrum. b. The deconvoluted spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated this compound molecules. c. The average DAR is calculated by taking the weighted average of the peak intensities in the deconvoluted spectrum.
Protocol 2: Peptide Mapping for Conjugation Site Identification
This protocol is used to identify the specific lysine residues on the antibody that are conjugated to the this compound.
1. Sample Preparation: a. Denaturation, Reduction, and Alkylation: i. To 50 µg of the ADC, add a denaturation buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0). ii. Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[6] iii. Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteines.[6] b. Buffer Exchange: Remove the urea and other reagents by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0). c. Proteolytic Digestion: i. Add a protease such as trypsin at an enzyme-to-substrate ratio of 1:20 (w/w). ii. Incubate at 37°C for 12-18 hours. iii. Quench the digestion by adding formic acid to a final concentration of 0.1%.
2. LC-MS/MS Method: a. Liquid Chromatography (LC): i. Column: A reversed-phase C18 column suitable for peptide separations (e.g., 75 µm x 150 mm, 3 µm particle size).[6] ii. Mobile Phase A: 0.1% Formic Acid in Water. iii. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. iv. Gradient: A gradient suitable for separating a complex peptide mixture, for example, 5-60% B over 60 minutes.[6] v. Flow Rate: 300 nL/min for nanoLC.[6] b. Mass Spectrometry (MS/MS): i. Instrument: A high-resolution mass spectrometer capable of data-dependent acquisition (DDA) or data-independent acquisition (DIA). ii. Ionization Mode: Positive ESI. iii. MS1 Scan Range: m/z 350-1500. iv. MS/MS: In DDA mode, the top 10-20 most intense precursor ions from the MS1 scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
3. Data Analysis: a. The acquired MS/MS spectra are searched against a protein database containing the sequence of the monoclonal antibody using software such as ProteinPilot, Mascot, or Sequest. b. The search parameters must include a variable modification on lysine corresponding to the mass of the this compound (1272.9 Da). c. The software will identify peptides that have been modified with the this compound, thereby localizing the conjugation to specific lysine residues. The MS/MS spectra of the modified peptides should be manually inspected to confirm the site of modification. The fragmentation of the PEG linker may result in a characteristic pattern of neutral losses of ethylene glycol units (44 Da).
Conclusion
The mass spectrometry-based methods described in this application note provide a robust framework for the comprehensive characterization of this compound antibody-drug conjugates. Intact mass analysis offers a rapid assessment of the average DAR and the heterogeneity of the ADC population, which are critical quality attributes. Peptide mapping provides a detailed view of the specific conjugation sites, offering insights into how the conjugation process may affect the structure and function of the antibody. Together, these two workflows are essential for the development and quality control of this promising class of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Purification of ADCs Synthesized with DM1-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The synthesis of ADCs using modern bioorthogonal chemistry, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "click" reaction between a DBCO-functionalized antibody and an azide-containing payload, offers high efficiency and specificity. This document provides detailed application notes and protocols for the purification of an ADC synthesized by conjugating the maytansinoid derivative DM1, functionalized with a PEG4-Azide linker, to a DBCO-modified antibody.
The purification process is critical to remove impurities such as unconjugated antibody, excess drug-linker, residual solvents, and to minimize aggregates, all of which can impact the efficacy, safety, and pharmacokinetic profile of the ADC.[1] The typical purification workflow involves a series of downstream processing steps, primarily Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).[2][3]
Overall Purification Workflow
The purification of a DM1-PEG4-DBCO ADC from the crude post-conjugation reaction mixture is a multi-step process designed to isolate the desired ADC product with high purity and a controlled drug-to-antibody ratio (DAR). The logical relationship between these steps is crucial for an efficient process.
Caption: Overall purification workflow for this compound ADC.
Data Presentation: In-Process Controls and Expected Outcomes
The following table summarizes the key process parameters and expected outcomes for each purification step. These values are representative and may require optimization for specific antibodies and process scales.
| Purification Step | Key Parameters | Crude ADC (Input) | Post-TFF | Post-HIC | Post-SEC (Final Product) | Reference |
| Yield | Overall Process Yield (%) | 100% | ~95% | ~60-85% | >90% (of HIC fraction) | [4][5] |
| Purity | Monomer Purity by SEC (%) | Variable (~85-95%) | ~85-95% | >98% | >99% | [4][6] |
| Free Drug-Linker | High | <1% | Not Detected | Not Detected | [7] | |
| Drug-to-Antibody Ratio (DAR) | Average DAR | ~3.5 - 4.0 | ~3.5 - 4.0 | Controlled (e.g., ~4.0) | Controlled (e.g., ~4.0) | [3] |
| DAR Distribution | Broad (DAR 0 to 8) | Broad (DAR 0 to 8) | Narrowed (e.g., DAR 4 enriched) | Narrowed (e.g., DAR 4 enriched) | [4][8] | |
| Impurities | Aggregates (%) | <5% | <5% | <2% | <1% | [9][10] |
| Endotoxin (EU/mg) | Not controlled | Not controlled | <1.0 EU/mg | <0.5 EU/mg | [11][12] | |
| Residual Solvent (e.g., DMSO) | ~5-10% | <0.1% | Not Applicable | Not Applicable |
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for Solvent Removal and Buffer Exchange
TFF is the initial purification step to remove organic solvents (e.g., DMSO) used in the conjugation reaction and other small molecule impurities, as well as to exchange the ADC into a buffer suitable for the subsequent chromatography step.[13]
Materials:
-
TFF system with a peristaltic pump and reservoir
-
30 kDa molecular weight cut-off (MWCO) regenerated cellulose or polyethersulfone (PES) membrane cassette or hollow fiber filter
-
Diafiltration Buffer: 50 mM Sodium Phosphate, 1 M Ammonium Sulfate, pH 7.0
-
Pressure gauges for feed, retentate, and permeate lines
Methodology:
-
System Preparation: Sanitize and equilibrate the TFF system and membrane with water and then with Diafiltration Buffer.
-
Loading: Load the crude ADC reaction mixture into the TFF reservoir.
-
Concentration (Optional): Concentrate the crude ADC to a target concentration of 25-30 g/L to reduce the volume for diafiltration.
-
Diafiltration: Perform a constant volume diafiltration with 8-10 diavolumes of Diafiltration Buffer. Maintain a transmembrane pressure (TMP) of 15-20 psi and a feed flow rate appropriate for the membrane area.
-
Final Concentration: Concentrate the diafiltered ADC solution to a suitable concentration for the next purification step (typically 10-20 mg/mL).
-
Recovery: Recover the concentrated ADC from the system. Flush the system with a small volume of Diafiltration Buffer to maximize recovery.
Caption: Tangential Flow Filtration (TFF) experimental workflow.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
HIC separates molecules based on their hydrophobicity. Since the DM1 payload is hydrophobic, ADCs with a higher DAR are more hydrophobic and bind more strongly to the HIC resin. This allows for the separation of different DAR species and the removal of unconjugated antibody (DAR 0).[14][15]
Materials:
-
Liquid chromatography system (e.g., ÄKTA)
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Mobile Phase A: 50 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[16]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol[5]
-
0.22 µm filters for buffer preparation
Methodology:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.
-
Sample Loading: Load the TFF-purified ADC onto the column. The sample should be in Mobile Phase A.
-
Wash: Wash the column with 3-5 CVs of 100% Mobile Phase A to remove any unbound species.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs. This decreasing salt gradient will cause species to elute in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.).
-
Fraction Collection: Collect fractions across the elution peak(s).
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy and SEC-HPLC to determine the DAR and purity of each fraction. Pool the fractions containing the desired DAR species.
Caption: HIC separation principle for different DAR species.
Protocol 3: Size Exclusion Chromatography (SEC) for Final Polishing
SEC is the final "polishing" step to remove any remaining aggregates that may have formed during the previous steps and to exchange the purified ADC into the final formulation buffer.[17][18]
Materials:
-
HPLC or FPLC system
-
SEC column with an appropriate separation range for ~150 kDa proteins (e.g., TSKgel G3000SWxl)[18]
-
Final Formulation Buffer (example): 20 mM Histidine, 240 mM Sucrose, 0.02% Polysorbate 20, pH 6.0[][20]
-
0.22 µm filters for buffer preparation
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the Final Formulation Buffer.
-
Sample Loading: Load the pooled and concentrated HIC fractions onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Perform an isocratic elution with the Final Formulation Buffer at a flow rate appropriate for the column.
-
Fraction Collection: Collect the major peak corresponding to the monomeric ADC. The first peak to elute will be aggregates, followed by the monomer, and then any smaller fragments or impurities.
-
Analysis and Pooling: Analyze the collected fractions for purity (monomer content) and concentration. Pool the fractions that meet the final product specifications.
-
Sterile Filtration: Sterile filter the final pooled ADC solution through a 0.22 µm filter into a sterile container for storage.
Caption: Size Exclusion Chromatography (SEC) separation principle.
Conclusion
The purification of ADCs synthesized with this compound requires a robust, multi-step process to ensure a final product with high purity, controlled DAR, and low levels of aggregates and other impurities. The combination of Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography provides an effective and scalable purification platform. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of ADC development. It is important to note that optimization of each step is crucial for achieving the desired product quality attributes for a specific ADC candidate.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 3. books.rsc.org [books.rsc.org]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sartorius.co.kr [sartorius.co.kr]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Detection and Removal of Small Molecule and Endotoxin Contaminants in ADC Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acciusa.com [acciusa.com]
- 13. adcreview.com [adcreview.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 17. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cellmosaic.com [cellmosaic.com]
- 20. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Labeling with DM1-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the conjugation of the cytotoxic drug DM1 to a monoclonal antibody (mAb) using a DM1-PEG4-DBCO linker. This method utilizes a two-step bioconjugation strategy involving the initial modification of the antibody with an azide group, followed by a copper-free click chemistry reaction with the dibenzocyclooctyne (DBCO) moiety of the drug-linker conjugate.
The resulting antibody-drug conjugate (ADC) combines the high specificity of a monoclonal antibody for a target antigen with the potent cell-killing activity of DM1, a maytansinoid tubulin inhibitor. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the final ADC. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can proceed efficiently in aqueous buffers under mild conditions without interfering with native biological functional groups, thus preserving the integrity and function of the antibody.[1][2]
Experimental Workflow
The overall experimental process for labeling an antibody with this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for labeling antibodies with this compound.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| Monoclonal Antibody (mAb) | In-house/Commercial | ≥95% purity, in an amine-free buffer. |
| This compound | MedChemExpress, BroadPharm | Store at -20°C or -80°C, protect from light.[3] |
| Azido-PEG4-NHS Ester | BroadPharm, Click Chemistry Tools | NHS esters are moisture-sensitive; handle accordingly. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Use high-purity, anhydrous grade. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco/Lonza | Ensure buffer is free of primary amines (e.g., Tris).[4] |
| Desalting Spin Columns (e.g., Zeba™) | Thermo Fisher Scientific | Select appropriate molecular weight cutoff (MWCO). |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | For buffer exchange and concentration. |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters, Agilent | For DAR analysis. |
| LC-MS System (e.g., Q-TOF) | Agilent, Waters, Bruker | For accurate mass determination and DAR calculation.[5] |
Detailed Experimental Protocol
This protocol is divided into five main stages: antibody preparation, azide modification of the antibody, purification of the azide-modified antibody, conjugation with this compound, and final purification and characterization.
Stage 1: Antibody Preparation
-
Buffer Exchange: The antibody solution must be in an amine-free buffer, such as PBS, at a pH of 7.2-7.5. Buffers containing primary amines like Tris will compete with the antibody's lysine residues for reaction with the NHS ester.[4] If necessary, perform a buffer exchange using dialysis or centrifugal filtration devices.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS. Higher concentrations generally lead to more efficient labeling.[1][4] Determine the precise concentration using a spectrophotometer at 280 nm.
Stage 2: Azide Modification of the Antibody
This step introduces azide functional groups onto the antibody by reacting primary amines (primarily on lysine residues) with an Azido-PEG-NHS ester.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[6] Do not store the reconstituted NHS ester, as it is susceptible to hydrolysis.[4]
-
Calculate Molar Excess: A 10 to 20-fold molar excess of the Azido-PEG-NHS ester over the antibody is typically recommended to achieve a sufficient degree of labeling (e.g., 4-6 azides per antibody).[4][]
-
Labeling Reaction: Add the calculated volume of the 10 mM Azido-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10-20% to maintain antibody stability.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[4]
Stage 3: Purification of Azide-Modified Antibody
It is crucial to remove the unreacted Azido-PEG-NHS ester to prevent it from interfering with subsequent steps.
-
Desalting: Use a desalting spin column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) to efficiently remove the excess labeling reagent.[6][8] Follow the manufacturer's protocol for column equilibration and sample processing.
-
Concentration Measurement: After purification, determine the concentration of the azide-modified antibody. Some sample loss during purification is expected.
Stage 4: Copper-Free Click Chemistry Conjugation
This stage involves the specific and efficient reaction between the azide groups on the antibody and the DBCO group on the this compound linker.[1]
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: Add a 2 to 4-fold molar excess of this compound to the purified azide-modified antibody.[1][8]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[9] The reaction is generally complete within this timeframe.[10]
Stage 5: Final Purification and Characterization of the ADC
-
Purification: Purify the resulting ADC from unreacted this compound and other reaction byproducts. Common methods include size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[11]
-
Characterization - Drug-to-Antibody Ratio (DAR): The average number of DM1 molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that impacts both the potency and safety of the ADC.[5][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The increasing hydrophobicity of the ADC with higher drug loading leads to longer retention times. This provides a profile of the drug load distribution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise determination, intact mass analysis of the ADC using LC-MS is performed. The mass difference between the unconjugated antibody and the various drug-loaded species allows for the calculation of the DAR.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters and expected outcomes for the labeling protocol. The optimal values, particularly for the DAR, should be determined empirically for each specific antibody and application.
| Parameter | Recommended Value/Range | Method of Determination | Expected Outcome |
| Azide Modification | |||
| Antibody Concentration | 1-10 mg/mL | UV Absorbance at 280 nm | Higher concentration improves efficiency. |
| Azide-PEG-NHS Molar Excess | 10-20 fold | Calculation | 4-6 azide groups per antibody. |
| Reaction Time | 1 hour at RT | Timed Incubation | Sufficient activation for click chemistry. |
| Click Conjugation | |||
| This compound Molar Excess | 2-4 fold | Calculation | Efficient conjugation to available azide sites. |
| Reaction Time | 4-12 hours at RT | Timed Incubation | High yield of ADC formation. |
| Final ADC Characterization | |||
| Purity | >95% | Size-Exclusion Chromatography (SEC) | Low levels of aggregation and fragments. |
| Average DAR | 2 - 4 | HIC-HPLC, LC-MS | A DAR in this range is often optimal for efficacy and safety. |
| Free Drug Level | <1% | Reversed-Phase HPLC | Minimal residual cytotoxic agent. |
Signaling Pathway Diagram
The mechanism of action for a DM1-based ADC begins with binding to its target antigen on the cell surface, followed by internalization and lysosomal degradation to release the cytotoxic payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for a DM1-Antibody-Drug Conjugate.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of DM1-PEG4-DBCO Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity. The ADC subject of these application notes is composed of a monoclonal antibody conjugated to the microtubule-disrupting agent DM1 via a PEG4-DBCO linker. The dibenzocyclooctyne (DBCO) group allows for a copper-free click chemistry conjugation, providing a stable and specific attachment of the drug-linker to an azide-modified antibody.
Thorough analytical characterization is critical to ensure the safety, efficacy, and batch-to-batch consistency of ADCs. This document provides detailed protocols for the essential analytical techniques required to characterize an ADC constructed with a DM1-PEG4-DBCO drug-linker, covering critical quality attributes such as drug-to-antibody ratio (DAR), size variants, drug distribution, and biological activity.
Determination of Drug-to-Antibody Ratio (DAR) and Drug Distribution
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute as it directly impacts the ADC's efficacy and potential toxicity. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are two orthogonal methods for determining the DAR and the distribution of different drug-loaded species.
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic DM1 payload to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drug molecules will exhibit varying degrees of hydrophobicity, allowing for their separation.[1][2][3] HIC is performed under non-denaturing conditions, preserving the native structure of the ADC.[4]
Experimental Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for protein separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100% A
-
45-50 min: 100% A (Re-equilibration)
-
-
Detection: UV at 280 nm and 252 nm (for DM1).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated mAb, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| Unconjugated mAb | X.X | Y.Y |
| DAR 2 | X.X | Y.Y |
| DAR 4 | X.X | Y.Y |
| DAR 6 | X.X | Y.Y |
| DAR 8 | X.X | Y.Y |
| Average DAR | Z.Z |
Experimental Workflow for HIC Analysis
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for DM1-PEG4-DBCO Conjugation to Azide-Modified Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of the cytotoxic drug DM1 to azide-modified antibodies using the DM1-PEG4-DBCO linker. This process, based on strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, allows for the precise and stable attachment of the drug payload to the antibody, a critical step in the development of Antibody-Drug Conjugates (ADCs).[1][2][3]
The protocols outlined below are foundational for creating ADCs for therapeutic and research applications. They cover the modification of antibodies with azide groups, the conjugation reaction with this compound, and the subsequent purification and characterization of the resulting ADC.
Introduction to this compound and Azide-Modified Antibodies
DM1, a potent microtubule inhibitor, is a maytansinoid derivative used as a cytotoxic payload in ADCs.[4][5] To overcome systemic toxicity and enhance tumor-specific delivery, it is conjugated to monoclonal antibodies (mAbs) that target tumor-associated antigens.[5][6] The this compound linker is a drug-linker conjugate that facilitates this process. It comprises the DM1 payload, a hydrophilic polyethylene glycol (PEG4) spacer to improve solubility, and a dibenzocyclooctyne (DBCO) group for click chemistry.[4][7][8]
The conjugation partner is an antibody that has been chemically modified to introduce azide functional groups. This "bioorthogonal" handle allows for a highly specific and efficient reaction with the DBCO group on the linker under mild, aqueous conditions, without interfering with the biological activity of the antibody.[2][3] This copper-free click chemistry approach is advantageous as it avoids the use of a potentially toxic copper catalyst.[3]
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Antibodies
This protocol describes the introduction of azide groups onto the antibody. The choice of reagent depends on the desired site of modification (e.g., lysine residues, glycans).[9][10]
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide modification reagent (e.g., Azido-PEG4-NHS Ester for lysine modification)[9]
-
DMSO or DMF for dissolving the modification reagent
-
Desalting columns or dialysis equipment
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
Methodology:
-
Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the desired reaction buffer using a desalting column or dialysis.[2] The buffer should be free of primary amines (e.g., Tris) if using an NHS ester-based modification reagent.[11]
-
Reagent Preparation: Dissolve the azide modification reagent in DMSO or DMF to create a stock solution (e.g., 10 mM).[2]
-
Modification Reaction: Add a 10- to 20-fold molar excess of the azide modification reagent to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
Purification: Remove the excess, unreacted azide modification reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[2][12]
-
Characterization: Determine the concentration of the azide-modified antibody using a protein assay (e.g., BCA). The degree of labeling (DOL), representing the average number of azide groups per antibody, can be determined using methods like mass spectrometry.
Protocol 2: Conjugation of this compound to Azide-Modified Antibody
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the this compound linker.[1][2]
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
DMSO or DMF for dissolving the this compound
-
Desalting columns or other purification systems (e.g., SEC, HIC)[12]
Methodology:
-
Reagent Preparation: Dissolve the this compound in DMSO or DMF to create a stock solution (e.g., 10 mM).[2]
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the purified azide-modified antibody solution.[12] The final concentration of the organic co-solvent should be kept low to ensure the stability of the antibody.[2]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[12][13] Longer incubation times may be necessary depending on the specific antibody and payload.[12]
-
Purification: Purify the resulting ADC from unreacted this compound and other impurities. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[12][14]
Characterization of the Antibody-Drug Conjugate (ADC)
Thorough characterization of the ADC is crucial to ensure its quality and efficacy. Key parameters to evaluate include the drug-to-antibody ratio (DAR), purity, and aggregation levels.[12][15]
Methods for Characterization:
-
UV-Vis Spectroscopy: A simple method to determine the average DAR by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug/linker).[][17]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique to separate ADC species with different DARs, providing information on the drug load distribution.[][18]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the ADC and can be used to determine the DAR and identify different conjugated species.[19][20][21]
-
Size-Exclusion Chromatography (SEC): Used to assess the purity of the ADC and quantify the level of aggregation.[18]
-
SDS-PAGE: A qualitative method to confirm the successful conjugation by observing a shift in the molecular weight of the antibody heavy and light chains.[12]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using this compound.
Table 1: Reaction Conditions for this compound Conjugation
| Parameter | Typical Range | Reference |
| Molar excess of this compound over antibody | 1.5 to 5-fold | [12] |
| Antibody Concentration | 1-10 mg/mL | [22] |
| Reaction Temperature | 4°C to Room Temperature | [12][13] |
| Reaction Time | 4-12 hours to overnight | [12][13] |
| Organic Co-solvent (e.g., DMSO) | <10% (v/v) | [2] |
Table 2: Characterization Parameters for DM1-based ADCs
| Parameter | Method | Typical Value | Reference |
| Average Drug-to-Antibody Ratio (DAR) | UV-Vis, HIC, MS | 2-4 | [][19] |
| Purity (monomer content) | SEC | >95% | [18] |
| Aggregates | SEC | <5% | [18] |
| Free Drug Level | HIC, RP-HPLC | <1% | [14] |
In Vitro and In Vivo Evaluation
Once the ADC has been synthesized and characterized, its biological activity must be evaluated.
In Vitro Assays:
-
Binding Affinity: Assays such as ELISA or flow cytometry can be used to confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen.[23]
-
Cytotoxicity Assays: The potency of the ADC is assessed by measuring its ability to kill target cancer cells in culture.[23][24]
-
Internalization Assays: These assays confirm that the ADC is internalized by the target cells, a prerequisite for the release of the cytotoxic payload.[10][23]
In Vivo Studies:
-
Xenograft Models: The anti-tumor efficacy of the ADC is evaluated in animal models bearing human tumor xenografts.[24][25]
-
Pharmacokinetics (PK): PK studies are performed to understand the absorption, distribution, metabolism, and excretion of the ADC in vivo.[19][26]
-
Toxicity Studies: The safety profile of the ADC is assessed in relevant animal models.
Visualizations
Caption: Workflow for ADC Synthesis and Evaluation.
Caption: this compound Conjugation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. encapsula.com [encapsula.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. waters.com [waters.com]
- 20. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of DM1-PEG4-DBCO ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the handling and formulation of DM1-PEG4-DBCO antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADC formulations?
A1: Aggregation of ADCs is a complex issue influenced by the antibody's intrinsic properties, the physicochemical characteristics of the linker and payload, and experimental conditions.[1] Key factors for this compound ADCs include:
-
Hydrophobicity: The DM1 payload is inherently hydrophobic.[2] Conjugation of multiple DM1 molecules can create hydrophobic patches on the antibody surface, promoting intermolecular interactions that lead to aggregation.[3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated DM1 molecules increases the ADC's overall hydrophobicity, making it more susceptible to aggregation.[5][6]
-
Unfavorable Buffer Conditions: The buffer's pH and ionic strength are critical for ADC stability. Aggregation can be triggered by conditions that are close to the antibody's isoelectric point (pI), where it has minimal solubility, or by low ionic strength which may not sufficiently shield electrostatic interactions.[3]
-
Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., agitation) can denature the antibody portion of the ADC, leading to aggregation.[7][8]
Q2: What is the role of the PEG4 linker in mitigating aggregation?
A2: The tetraethylene glycol (PEG4) linker plays a crucial role in improving the stability and solubility of the ADC.[9][10] Its primary functions are:
-
Increased Hydrophilicity: As a hydrophilic spacer, the PEG4 linker helps to counteract the hydrophobicity of the DM1 payload.[9][] This increases the overall water solubility of the ADC, reducing the likelihood of hydrophobic interactions that cause aggregation.[12]
-
Steric Hindrance: The flexible PEG4 chain creates a "shield" around the hydrophobic payload, physically preventing adjacent ADC molecules from getting close enough to interact and aggregate.[10]
Q3: How does the drug-to-antibody ratio (DAR) influence the aggregation of this compound ADCs?
A3: The DAR is a critical parameter affecting ADC stability. Generally, a higher DAR, meaning more DM1 molecules per antibody, leads to a greater propensity for aggregation.[6][13] This is because the overall hydrophobicity of the ADC molecule increases with each attached hydrophobic DM1 payload.[14] Studies have shown that ADC species with higher DAR values (e.g., DAR 6 and 8) are more prone to forming aggregates, especially under thermal stress.[5][13]
Q4: What are the initial signs of aggregation in my ADC sample?
A4: The first indication of aggregation is often a visual change in the sample, such as the appearance of turbidity, cloudiness, or visible particulates. However, significant aggregation can occur before it becomes visible. Therefore, it is essential to use analytical techniques to detect and quantify aggregates, especially soluble high molecular weight species (HMWS).[7]
Troubleshooting Guides
Symptom: Increased High Molecular Weight Species (HMWS) Detected by SEC Analysis
Your Size Exclusion Chromatography (SEC) analysis reveals a notable increase in peaks corresponding to high molecular weight species, indicating aggregate formation.
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Inappropriate Buffer pH | The pH of your formulation buffer may be too close to the isoelectric point (pI) of your antibody, minimizing its solubility.[3] Action: Adjust the buffer pH to be at least 1 unit away from the antibody's pI. Histidine-based buffers are often effective at maintaining pH around 6.0, which is suitable for many antibodies.[8] |
| Suboptimal Buffer Ionic Strength | Low ionic strength can lead to insufficient screening of charge-charge interactions, while excessively high ionic strength can promote hydrophobic interactions. Action: Optimize the salt concentration (e.g., NaCl) in your formulation. A common starting point is 150 mM.[1] |
| Freeze-Thaw Stress | Repeatedly freezing and thawing your ADC sample can cause denaturation and subsequent aggregation.[15] Action: Aliquot your ADC into single-use volumes to minimize the number of freeze-thaw cycles. Consider incorporating cryoprotectants like sucrose or trehalose into your formulation.[1][8] |
| Thermal Stress | Exposure to elevated temperatures, even for short periods, can induce aggregation.[14][16] Action: Store your ADC at the recommended temperature, typically 2-8°C for short-term and -80°C for long-term storage.[17] Avoid temperature fluctuations during handling and shipping. |
| High ADC Concentration | At higher concentrations, there is an increased likelihood of intermolecular interactions. Action: If feasible for your application, consider working with a lower ADC concentration. |
Symptom: Visible Precipitation or Cloudiness in the ADC Solution
You observe visible particles, cloudiness, or precipitation in your ADC sample after formulation or storage.
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Hydrophobic Payload-Driven Aggregation | The hydrophobic nature of the DM1 payload is a primary driver of aggregation and precipitation.[2] Action: Incorporate stabilizing excipients into your formulation. Surfactants like polysorbate 20 or polysorbate 80 can prevent aggregation at air-water interfaces and shield hydrophobic patches.[][18] Sugars such as sucrose and trehalose can also act as stabilizers.[8] |
| Use of Organic Co-solvents | If organic co-solvents (e.g., DMSO) are used to dissolve the this compound linker-payload, residual amounts in the final formulation can promote aggregation.[3] Action: Minimize the concentration of organic co-solvents in the final ADC formulation (ideally <5% v/v). Ensure efficient removal of co-solvents during the purification process.[19] |
| Issues During Conjugation | The conjugation process itself can introduce stress that leads to aggregation. Action: Consider immobilizing the antibody on a solid support (e.g., affinity resin) during conjugation. This physically separates the antibodies, preventing them from aggregating as they become more hydrophobic with the attachment of the linker-payload.[3] |
Experimental Protocols
Protocol 1: Formulation Buffer Optimization
Objective: To identify the optimal buffer pH and excipients to minimize ADC aggregation.
Methodology:
-
Buffer Preparation: Prepare a matrix of formulation buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0) and with or without stabilizing excipients.
-
Excipient Examples:
-
Surfactant: 0.02% (w/v) Polysorbate 20
-
Stabilizer: 5% (w/v) Sucrose
-
Amino Acid: 100 mM Arginine
-
-
-
Sample Preparation: Dialyze or buffer-exchange your this compound ADC into each of the prepared formulation buffers to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
Thermal Stress: Incubate aliquots of each formulation at 40°C for 1 week.[5]
-
Freeze-Thaw Stress: Subject aliquots to five cycles of freezing at -80°C and thawing at room temperature.
-
-
Analysis: Analyze the stressed and unstressed samples using Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).
-
Data Interpretation: Compare the percentage of aggregates across the different formulations to identify the conditions that provide the best stability.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, aggregate, and fragment in an ADC sample.[20]
Methodology:
-
System Preparation:
-
Column: Use a size exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å).[20]
-
Mobile Phase: A typical mobile phase is 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
-
Sample Preparation: Dilute the ADC sample to a concentration between 0.1 and 1.0 mg/mL using the mobile phase.
-
Injection and Detection:
-
Inject 10-20 µL of the prepared sample.
-
Monitor the eluent at a UV wavelength of 280 nm.[1]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: Role of the PEG4 linker in preventing ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation [biointron.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 16. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Optimizing DM1-PEG4-DBCO to Antibody Conjugation
Welcome to the technical support center for optimizing the molar ratio of DM1-PEG4-DBCO to your antibody. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the successful generation of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar excess of this compound to antibody?
A1: The optimal molar ratio can vary depending on the antibody and desired drug-to-antibody ratio (DAR). However, a common starting point for the modification of an antibody with a DBCO-NHS ester is a 10- to 20-fold molar excess of the DBCO reagent.[1][2] For protein solutions with a concentration greater than 1 mg/mL, a 5- to 20-fold molar excess is a good starting point.[3] If the protein concentration is lower, a higher molar excess may be required to achieve the same level of labeling.[2][3] It is recommended to perform a series of reactions with varying molar ratios to determine the optimal condition for your specific antibody.
Q2: What is a typical Drug-to-Antibody Ratio (DAR) to aim for?
A2: The optimal DAR is a balance between efficacy and safety. While a higher DAR can increase potency in vitro, it can also lead to faster clearance in vivo and potential toxicity.[4][5][6] Many clinically approved ADCs have an average DAR of 3-4.[4][5] Preclinical studies suggest that maytansinoid conjugates with a DAR between 2 and 6 have a better therapeutic index than those with a very high DAR (around 9-10), which tend to be cleared more rapidly from circulation.[4][5][6]
Q3: What are the critical buffer conditions for the conjugation reaction?
A3: Buffer composition is critical for a successful conjugation. Here are some key considerations:
-
pH: For the reaction of a DBCO-NHS ester with primary amines (like lysine residues) on the antibody, a pH range of 7-9 is recommended.[2]
-
Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the antibody for reaction with the NHS ester.[2] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[2]
-
Azide-Free Buffers: The buffer must be free of sodium azide, as it will react with the DBCO group, preventing the subsequent click chemistry reaction.[2][7]
Q4: How can I remove excess, unreacted this compound after the conjugation reaction?
A4: Removal of unreacted small molecules is crucial to obtain a pure ADC. Common methods include:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size, effectively removing the smaller, unreacted drug-linker from the larger ADC.[1][8]
-
Dialysis: Dialyzing the reaction mixture against an appropriate buffer can remove small molecules.[1]
-
Spin Desalting Columns: These are a quick and efficient way to remove excess reagents.[7]
Troubleshooting Guide
| Symptom | Possible Cause | Recommendation |
| Low or No Conjugation | Hydrolyzed DBCO-NHS ester: The NHS ester is moisture-sensitive. | Allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2] |
| Inactive Antibody: The antibody may have lost its reactivity due to improper storage or handling. | Ensure the antibody is stored correctly and has not undergone multiple freeze-thaw cycles. | |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. | Optimize the reaction pH to 7-9.[2] While reactions are often performed at room temperature for 1-2 hours, extending the incubation time or performing it at 4°C overnight may improve efficiency.[2][3] | |
| Presence of Interfering Substances: Buffers containing primary amines (Tris, glycine) or sodium azide.[2][7] | Exchange the antibody into a recommended buffer like PBS before conjugation.[7] | |
| Antibody Aggregation | High DAR: Attachment of the hydrophobic DM1 molecule can lead to aggregation, especially at high DARs.[9] | Aim for a lower DAR by reducing the molar excess of the this compound linker in the reaction. The inclusion of a hydrophilic PEG4 spacer in the linker is designed to help mitigate this.[8][10] |
| High Concentration of Organic Solvent: Using too much DMSO or DMF to dissolve the linker can denature the antibody. | The final concentration of the organic solvent should generally not exceed 10% (v/v).[1] | |
| High Polydispersity (Heterogeneous DAR) | Lysine-based conjugation: Reaction with surface lysine residues results in a heterogeneous mixture of ADC species.[11] | This is an inherent characteristic of lysine-based conjugation. For more homogeneous ADCs, consider site-specific conjugation methods. |
Experimental Protocols
Protocol 1: Antibody Modification with this compound (via NHS ester chemistry)
This protocol outlines the conjugation of a this compound linker to an antibody via the reaction of an NHS ester with primary amines on the antibody.
Materials:
-
Antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of >1 mg/mL.[2][3]
-
This compound with an NHS ester functional group.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification supplies (e.g., spin desalting columns or SEC system).
Procedure:
-
Antibody Preparation: Ensure the antibody is in a suitable buffer. If necessary, perform a buffer exchange.
-
Prepare this compound-NHS Ester Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2]
-
Conjugation Reaction:
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM Tris to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.[2][7]
-
Purification: Remove excess, unreacted this compound and quenching buffer components using a spin desalting column or SEC.[1]
Protocol 2: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
-
Principle: The average number of drug-linker molecules conjugated to each antibody can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the absorbance maximum of the drug (for DM1, this can be more complex due to overlapping absorbance, and other methods might be preferred for higher accuracy). The DBCO group also has a characteristic absorbance around 309 nm which can be used to determine the degree of labeling.[12][13]
-
Procedure:
2. Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on size. It can be used to determine the percentage of monomeric, aggregated, and fragmented ADC.[8]
-
Procedure:
3. Assessment of Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the ADC, HIC can separate species with different numbers of conjugated drugs.[8]
-
Procedure:
-
Inject the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR).[8]
-
Use a mobile phase gradient, typically decreasing the salt concentration (e.g., ammonium sulfate) to elute the ADC species.[8]
-
Monitor the elution profile at 280 nm. The peaks correspond to different DAR species.
-
The average DAR can be calculated from the relative peak areas of the different drug-loaded species.[8]
-
Data Presentation
Table 1: Recommended Molar Excess of this compound-NHS Ester for Antibody Conjugation
| Antibody Concentration | Starting Molar Excess of DBCO-NHS Ester | Reference |
| > 1 mg/mL | 5- to 20-fold | [2][3] |
| < 1 mg/mL | 20- to 50-fold | [2] |
Table 2: Impact of DAR on ADC Properties
| Drug-to-Antibody Ratio (DAR) | In Vitro Potency | In Vivo Clearance | Therapeutic Index | Reference |
| Low (e.g., 2) | Lower | Slower | Potentially Improved | [4][5] |
| Moderate (e.g., 3-4) | Good | Moderate | Often Optimal | [4][5] |
| High (e.g., > 8) | Higher | Faster | Potentially Reduced | [4][5][6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
side reactions in DM1-PEG4-DBCO conjugation and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the conjugation of DM1-PEG4-DBCO to azide-modified biomolecules, such as antibodies, for the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the conjugation work?
A1: this compound is an ADC reagent composed of three key parts:
-
DM1 (Mertansine): A highly potent cytotoxic agent that inhibits microtubule formation, leading to mitotic arrest in target cells.[1][2]
-
PEG4: A polyethylene glycol spacer that enhances solubility and reduces steric hindrance.[3]
-
DBCO (Dibenzocyclooctyne): A cyclooctyne that enables a highly specific and efficient copper-free click chemistry reaction with azide-functionalized molecules.[4][5]
The conjugation process, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), involves the reaction of the DBCO group on the linker with an azide group that has been introduced onto a biomolecule, such as an antibody, forming a stable triazole linkage.[4][5]
Q2: What are the most common side reactions during this compound conjugation?
A2: The primary side reactions and issues of concern include:
-
Low Conjugation Efficiency: This can be due to several factors including suboptimal reaction conditions, inaccurate quantification of reactants, or degradation of the reagents.
-
DM1 Disulfide Dimerization: The thiol group on the DM1 payload can be prone to oxidation, leading to the formation of DM1-DM1 dimers, which can complicate purification and analysis.[1]
-
Hydrolysis of DBCO Reagent Precursors: If you are preparing your own DBCO-functionalized molecules using an NHS ester (e.g., DBCO-NHS ester), the NHS ester is highly susceptible to hydrolysis, which will prevent it from reacting with amines on your biomolecule.[6][7]
-
Reduced Solubility of the Conjugate: DBCO is inherently hydrophobic. Attaching multiple this compound molecules to an antibody can decrease its solubility and lead to aggregation.[8]
-
Acid-Mediated Rearrangement of DBCO: Exposure of the DBCO moiety to acidic conditions can lead to its rearrangement and inactivation.[9]
Q3: My conjugation yield is very low. What are the possible causes and how can I improve it?
A3: Low conjugation yield is a common issue. Here are the potential causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The SPAAC reaction is influenced by concentration, temperature, and pH.
-
Concentration: Higher concentrations of both the azide-modified biomolecule and the this compound reagent will increase the reaction rate.
-
Temperature: While the reaction proceeds at room temperature, incubation at 37°C can improve efficiency.[10] Longer incubation times (e.g., overnight at 4°C) may also be beneficial.[7]
-
pH: The reaction is typically performed in buffers with a pH range of 7.0-7.5, such as phosphate-buffered saline (PBS).[11]
-
-
Presence of Competing Azides: Ensure that your reaction buffers do not contain sodium azide, as it will compete with your azide-modified biomolecule for the DBCO reagent.[5][10]
-
Inaccurate Quantification: Precisely quantify the concentration of your azide-modified biomolecule and the this compound reagent. The degree of labeling (DOL) of azides on your biomolecule should also be accurately determined.
-
Reagent Instability: Ensure that the this compound has been stored correctly, protected from light and moisture, to prevent degradation.
Q4: I am observing unexpected high molecular weight species in my analysis. What could they be?
A4: The presence of high molecular weight species could be due to:
-
Aggregation: As mentioned, the hydrophobicity of DBCO can lead to aggregation of the final conjugate, especially at high drug-to-antibody ratios (DAR).[8] Consider reducing the molar excess of this compound used in the reaction.
-
DM1 Disulfide Dimers: The thiol group on DM1 can oxidize to form a disulfide-linked dimer.[1] While the DM1 in the this compound linker should already be covalently attached and thus its thiol group is not free, this could be a concern if there are impurities in the reagent or if a thiol-containing precursor was used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal reaction conditions (concentration, temperature, time). | Increase the concentration of reactants. Optimize temperature (e.g., 37°C) and incubation time (4-12 hours at room temperature or overnight at 4°C).[7][10] |
| Presence of competing azides in buffers. | Use azide-free buffers, such as PBS or HEPES.[5][10] | |
| Inaccurate quantification of reactants. | Accurately determine the concentration of your azide-modified biomolecule and the this compound reagent. | |
| Degradation of this compound reagent. | Store the reagent as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture.[4] | |
| Conjugate Precipitation/Aggregation | High drug-to-antibody ratio (DAR) leading to increased hydrophobicity. | Reduce the molar excess of this compound in the conjugation reaction. Use a PEG spacer to increase hydrophilicity.[3] |
| Incorrect buffer conditions. | Ensure the final conjugate is in a suitable buffer for storage, which may require buffer exchange after conjugation. | |
| Batch-to-Batch Variability | Inconsistent degree of azide labeling on the biomolecule. | Standardize the protocol for introducing azide groups onto your biomolecule and analytically confirm the degree of labeling for each batch. |
| Variations in reaction setup. | Maintain consistent reaction parameters (concentrations, volumes, temperature, time) across all experiments. | |
| Difficulty in Purifying the Final Conjugate | Presence of unreacted this compound and other impurities. | Use appropriate purification methods such as size-exclusion chromatography (SEC), dialysis, or desalting columns to remove excess reagents.[11] |
Experimental Protocols
Protocol: General this compound Conjugation to an Azide-Modified Antibody
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the azide-modified antibody solution. The final concentration of the organic solvent should ideally be below 20%.[12]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[7] For potentially difficult conjugations, the temperature can be increased to 37°C.[10]
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or using a desalting column.[11]
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and ~310 nm for the DBCO group) or mass spectrometry.[13]
-
Assess the purity and aggregation of the final conjugate using SEC.
-
Visualizing Reaction Pathways and Workflows
Caption: Desired conjugation pathway and potential side reactions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. interchim.fr [interchim.fr]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of DM1-PEG4-DBCO Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) utilizing a DM1 payload, a PEG4 linker, and DBCO conjugation chemistry. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the development and handling of these complex biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability for ADCs constructed with a DM1 payload, a PEG4 linker, and DBCO conjugation?
A1: The instability of DM1-PEG4-DBCO ADCs is multifactorial, stemming from the inherent properties of each component. The primary drivers include:
-
Hydrophobicity-Induced Aggregation: The maytansinoid payload, DM1, is hydrophobic.[1][2][3] When conjugated to the antibody surface, these hydrophobic moieties can interact, leading to the formation of soluble and insoluble aggregates.[4][5] The dibenzocyclooctyne (DBCO) group used in copper-free click chemistry can also contribute to the overall hydrophobicity of the ADC, further increasing the propensity for aggregation.[6]
-
Payload Deconjugation: While the triazole linkage formed via DBCO-azide cycloaddition is generally stable, the overall stability of the ADC is also dependent on the linker's integrity.[7][8] Premature cleavage of the linker can lead to the systemic release of the cytotoxic payload, which can increase off-target toxicity.[1][9]
-
Chemical Degradation: Like all protein therapeutics, ADCs are susceptible to chemical degradation pathways such as oxidation, deamidation, and fragmentation, which can be exacerbated by the conjugation process and formulation conditions.[8][][11]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the stability of a this compound ADC?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts ADC stability.[]
-
Higher DAR and Aggregation: A higher DAR, meaning more this compound molecules are attached to each antibody, increases the overall hydrophobicity of the ADC.[1][9] This heightened hydrophobicity is a major cause of aggregation.[2] ADCs with higher DAR values have been shown to have faster systemic clearance and a narrower therapeutic index.[9]
-
Impact on Efficacy and Safety: While a higher DAR can enhance potency, it often comes at the cost of reduced stability and a less favorable pharmacokinetic profile.[9][] Finding the optimal DAR is a key aspect of ADC development to balance efficacy with safety and stability.
Q3: What is the role of the PEG4 linker in the stability of this ADC construct?
A3: The PEG4 linker plays a crucial role in mitigating some of the stability challenges associated with hydrophobic payloads like DM1.[13]
-
Increased Hydrophilicity: The polyethylene glycol (PEG) component is hydrophilic and helps to counteract the hydrophobicity of the DM1 payload and the DBCO group.[4][][13] This increased water solubility helps to prevent the hydrophobic interactions between ADC molecules that lead to aggregation.[13][14]
-
Steric Hindrance: The flexible PEG4 chain can create a "steric shield" around the payload, physically hindering intermolecular interactions and reducing the likelihood of aggregation.[13]
-
Improved Pharmacokinetics: By reducing aggregation and non-specific interactions, PEG linkers can lead to a longer circulation half-life for the ADC.[14]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis reveals a notable increase in high molecular weight species (HMWS) after conjugation or during storage.
| Possible Cause | Troubleshooting & Optimization |
| High Hydrophobicity | Optimize DAR: Aim for a lower, more homogeneous DAR. A DAR of 2 to 4 is often a good starting point.[] Formulation Optimization: Screen different buffer conditions. Adjusting pH and ionic strength can help to minimize protein-protein interactions.[5][] Consider the inclusion of excipients such as polysorbates, sucrose, or trehalose to enhance stability.[15] |
| Unfavorable Buffer Conditions | pH Optimization: Conduct a pH screening study to identify the pH at which your ADC exhibits maximum stability. Avoid the isoelectric point (pI) of the antibody, as solubility is minimal at this pH.[5] Ionic Strength: Optimize the salt concentration (e.g., 150 mM NaCl) to screen charge-charge interactions that can lead to aggregation.[15] |
| Freeze-Thaw Stress | Aliquot Samples: Aliquot the ADC into single-use volumes to minimize freeze-thaw cycles.[15] Cryoprotectants: Add cryoprotectants like sucrose or trehalose to the formulation to protect the ADC during freezing and thawing.[15] |
Issue 2: Payload Deconjugation and Loss of Potency
Symptom: A decrease in the average DAR is observed over time, often accompanied by a reduction in cytotoxic activity.
| Possible Cause | Troubleshooting & Optimization |
| Linker Instability | Forced Degradation Studies: Perform forced degradation studies (e.g., incubation at elevated temperatures, extreme pH) to understand the degradation pathways of your ADC.[15][16] Analytical Characterization: Use techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) to monitor the DAR and identify any linker-payload fragments.[17][18][19] |
| Enzymatic Degradation | Protease Contamination: Ensure the monoclonal antibody starting material is of high purity and free from contaminating proteases. Consider the use of protease inhibitors during the manufacturing process if necessary.[15] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their size.
Methodology:
-
Column: Utilize a size exclusion column suitable for monoclonal antibodies and their aggregates.
-
Mobile Phase: A typical mobile phase would be a phosphate-based buffer (e.g., 100 mM sodium phosphate) with a salt like sodium chloride (e.g., 150 mM NaCl) at a pH of around 6.8-7.4. The mobile phase should be optimized to prevent non-specific interactions.[15]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[15]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.[15]
-
Injection and Detection: Inject 10-20 µL of the sample and monitor the eluent at a UV wavelength of 280 nm.[15]
-
Data Analysis: Integrate the peak areas for high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each.[15]
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate ADC species with different drug-to-antibody ratios.
Methodology:
-
Column: Use a HIC column with a suitable stationary phase (e.g., butyl or phenyl).
-
Mobile Phase A (High Salt): A buffer with a high salt concentration (e.g., 20 mM sodium phosphate with 1.5 M ammonium sulfate, pH 7).
-
Mobile Phase B (Low Salt): A buffer with a low salt concentration (e.g., 20 mM sodium phosphate, pH 7).
-
Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species. More hydrophobic species (higher DAR) will elute later.[13]
-
Detection: Monitor the eluent at 280 nm.
-
Data Analysis: Correlate retention times with DAR values, often confirmed by mass spectrometry.[13]
Visualizations
Caption: Troubleshooting workflow for ADC stability issues.
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 1. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 17. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of DM1-PEG4-DBCO Conjugates
Welcome to the technical support center for the purification of DM1-PEG4-DBCO antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities that need to be removed during the purification of a this compound ADC?
A1: The primary impurities include:
-
Aggregates: High molecular weight species formed due to the hydrophobicity of the DM1 payload.[1]
-
Unconjugated Antibody: Residual antibody that did not react with the this compound linker-drug.
-
Free this compound: Excess, unreacted drug-linker molecules.[2]
-
Other Small Molecule Impurities: Reagents used in the conjugation and quenching steps, such as N-acetyl-L-cysteine.[3]
-
Side-Reaction Products: Potential adducts formed from side reactions, such as the reaction of DBCO with free cysteine residues (thiol-yne coupling).
Q2: How does the DM1 payload affect the purification process?
A2: DM1 is a hydrophobic maytansinoid.[4] Its inclusion in the ADC increases the overall hydrophobicity of the conjugate. This increased hydrophobicity is the primary driver for aggregation and can lead to strong interactions with chromatography resins, potentially causing peak tailing and low recovery.[1][5] Purification methods, especially Hydrophobic Interaction Chromatography (HIC), leverage this increased hydrophobicity to separate ADC species with different drug-to-antibody ratios (DARs).[6][7]
Q3: What is the role of the PEG4 linker in purification?
A3: The PEG4 linker is hydrophilic and serves multiple purposes. It can improve the solubility of the ADC, potentially mitigating aggregation caused by the hydrophobic DM1 payload.[8] During purification, the PEG linker can shield the protein surface, which may reduce non-specific binding to chromatography media.[8] However, the length and nature of the PEG linker can also influence the hydrodynamic radius and overall charge of the ADC, affecting its separation profile in techniques like Size Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX).[9][10][11]
Q4: Which chromatographic techniques are most suitable for purifying this compound conjugates?
A4: A multi-step approach is typically required. The most common techniques are:
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for separating ADCs based on their DAR.[12][13] It separates molecules based on hydrophobicity under non-denaturing conditions.
-
Size Exclusion Chromatography (SEC): Used primarily to remove high molecular weight aggregates and final buffer exchange.[5]
-
Reversed-Phase Chromatography (RPC): Often used for analytical characterization to assess purity and DAR under denaturing conditions, but can also be adapted for purification.[14][15]
-
Ion-Exchange Chromatography (IEX): Can be used to remove aggregates and other charge-based impurities.[11][16]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your this compound conjugate.
Issue 1: Low Yield or Poor Recovery
Q: I am experiencing significant product loss during my HIC/RPC purification step. What are the possible causes and solutions?
A: Low recovery is a common issue, often due to the hydrophobic nature of the ADC.
-
Possible Cause 1: Irreversible Binding to Chromatography Resin. The hydrophobic DM1 payload can cause the ADC to bind too strongly to the stationary phase, especially in HIC and RPC.
-
Solution (HIC): Reduce the salt concentration in your binding buffer to decrease hydrophobic interactions. You can also add a small percentage of an organic solvent like isopropanol (e.g., 5-20%) to the elution buffer to facilitate desorption.[1][17][18]
-
Solution (RPC): Optimize your gradient. A shallower gradient may improve recovery. Ensure the organic solvent used (e.g., acetonitrile) is of high quality and contains an appropriate ion-pairing agent (e.g., 0.1% TFA) to improve peak shape.[14][19]
-
-
Possible Cause 2: Protein Precipitation. High salt concentrations in HIC can sometimes cause the ADC to precipitate on the column.
-
Possible Cause 3: Aggregation and Precipitation during the process. The conjugate may be unstable under the buffer conditions used.
-
Solution: Ensure all buffers are filtered and degassed. Evaluate the pH and salt stability of your conjugate before purification.[18] Consider adding stabilizing excipients if necessary.
-
Issue 2: Poor Resolution of DAR Species in HIC
Q: My HIC chromatogram shows broad, overlapping peaks, and I cannot resolve the different DAR species. How can I improve the separation?
A: Achieving baseline resolution of DAR species is critical for obtaining a homogeneous product.
-
Possible Cause 1: Inappropriate HIC Resin. The hydrophobicity of the resin is not optimal for your ADC.
-
Solution: Screen different HIC resins with varying ligand types (e.g., Butyl, Phenyl, Ether) and hydrophobicity levels. A more hydrophobic ADC may require a less hydrophobic resin (e.g., Ether or Butyl) to avoid overly strong retention, while a less hydrophobic ADC might need a more hydrophobic resin (e.g., Phenyl).[1]
-
-
Possible Cause 2: Suboptimal Gradient. The elution gradient is too steep.
-
Possible Cause 3: Incorrect Mobile Phase Composition.
-
Solution: Optimize the salt type and concentration in your mobile phases. Ammonium sulfate is commonly used, but sodium chloride or sodium acetate can also be effective.[20] The addition of a small amount of organic modifier (e.g., isopropanol) to the elution buffer can sometimes sharpen peaks and improve resolution.[17]
-
Issue 3: Presence of Aggregates in the Final Product
Q: My final product shows a significant percentage of high molecular weight (HMW) species when analyzed by SEC. How can I remove them?
A: Aggregate removal is crucial for the safety and efficacy of the ADC.
-
Possible Cause 1: Inefficient Removal During Primary Purification. The initial chromatography step (e.g., HIC) did not effectively separate monomers from aggregates.
-
Solution: Optimize the HIC method as described above. Aggregates are typically more hydrophobic and will elute later than the monomer. It may be necessary to sacrifice some yield of the monomeric ADC to ensure complete removal of aggregates.
-
-
Possible Cause 2: Lack of a Polishing Step. A dedicated polishing step is often required for complete aggregate removal.
-
Solution: Incorporate a Size Exclusion Chromatography (SEC) step after your primary purification. SEC separates molecules based on their hydrodynamic radius and is highly effective at removing HMW species.[5]
-
-
Possible Cause 3: Inappropriate SEC Mobile Phase. Secondary hydrophobic interactions with the SEC column can cause poor peak shape and inaccurate quantification of aggregates.
-
Solution: Modify the SEC mobile phase to include an organic solvent (e.g., 5-15% isopropanol or acetonitrile) to disrupt hydrophobic interactions between the ADC and the stationary phase.[5][22] Increasing the ionic strength of the mobile phase (e.g., up to 300 mM NaCl) can also help to minimize secondary electrostatic interactions.[18][23]
-
Experimental Protocols
The following are detailed methodologies for key purification experiments. Note that these are starting points and should be optimized for your specific this compound conjugate.
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
-
Objective: To separate the crude conjugate mixture into populations with different drug-to-antibody ratios (DARs).
| Parameter | Condition A (High Hydrophobicity ADC) | Condition B (Lower Hydrophobicity ADC) |
| Column | TSKgel Butyl-NPR (or equivalent) | Phenyl-based resin (e.g., Tosoh Phenyl-650S) |
| Mobile Phase A | 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0 | 2.0 M Sodium Chloride, 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, 25% Isopropanol (v/v), pH 6.0 | 50 mM Sodium Phosphate, 20% Isopropanol (v/v), pH 7.0 |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Gradient | Linear gradient from 0% to 100% B over 30 minutes | Linear gradient from 0% to 100% B over 20 minutes |
| Detection | 280 nm | 280 nm |
Methodology:
-
Sample Preparation: Dilute the crude conjugation mixture with Mobile Phase A to a final protein concentration of 1-5 mg/mL. Ensure the final salt concentration matches that of Mobile Phase A.[20]
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CV) of Mobile Phase A.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Apply the linear gradient from Mobile Phase A to Mobile Phase B. Species will elute in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.).
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
-
Analysis: Analyze collected fractions by SEC and/or RP-HPLC to confirm purity and DAR.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
-
Objective: To remove high molecular weight (HMW) aggregates from the purified ADC monomer pool.
| Parameter | Condition |
| Column | TSKgel G3000SWxl (or equivalent SEC column) |
| Mobile Phase | 100 mM Sodium Phosphate, 250 mM NaCl, 10% Isopropanol (v/v), pH 6.8[17] |
| Flow Rate | 0.5 mL/min |
| Isocratic Elution | 20-30 minutes |
| Detection | 280 nm |
Methodology:
-
Sample Preparation: Pool and concentrate the fractions containing the desired monomeric ADC from the HIC step. The final concentration should be between 1-10 mg/mL.
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the SEC mobile phase.
-
Injection: Inject the concentrated ADC sample. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Run the column under isocratic conditions with the SEC mobile phase.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC, ensuring to exclude the earlier-eluting aggregate peaks.
Visualizations
Diagram 1: General ADC Purification Workflow
Caption: A typical multi-step chromatographic workflow for the purification of ADCs.
Diagram 2: Troubleshooting Low Recovery in HIC
Caption: Decision tree for troubleshooting low product recovery during HIC purification.
References
- 1. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 3. researchgate.net [researchgate.net]
- 4. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 8. Antibody-maytansinoid conjugates designed to bypass multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. molnar-institute.com [molnar-institute.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. ionsource.com [ionsource.com]
- 20. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 21. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. phenomenex.blog [phenomenex.blog]
- 23. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Antibody-Drug Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted DM1-PEG4-DBCO from antibody-drug conjugation (ADC) mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of ADCs from excess small molecule reagents.
| Issue | Possible Cause | Recommended Solution |
| Low ADC Recovery | Non-specific binding to purification media: The hydrophobic nature of DM1 can cause the ADC to bind irreversibly to certain chromatography resins.[1] | - Optimize buffer conditions: Adjust pH or salt concentration to minimize non-specific interactions.[2] - Select appropriate chromatography media: Use resins with hydrophilic surfaces or coatings designed to reduce non-specific binding.[1] - Consider alternative purification methods: Tangential Flow Filtration (TFF) is often a good alternative to chromatography for minimizing product loss due to non-specific binding.[3] |
| ADC Aggregation: The conjugation process and subsequent purification steps can induce aggregation.[2][4] | - Optimize conjugation conditions: Control factors like pH, temperature, and solvent concentration during the conjugation reaction. - Use stabilizing excipients: Include additives in the purification buffers that are known to reduce protein aggregation. - Gentle handling: Avoid vigorous mixing or agitation that can lead to aggregation. | |
| Residual Unreacted this compound | Inefficient removal by the chosen purification method: The selected method may not have sufficient resolution to separate the small molecule from the ADC. | - Increase the number of diafiltration volumes in TFF: For TFF, performing more buffer exchanges will enhance the removal of small molecules.[5] - Optimize chromatography gradient: For methods like HIC or IEX, a shallower gradient can improve the separation between the ADC and the unreacted linker-drug.[6] - Combine purification methods: A multi-step purification process, such as TFF followed by SEC, can be more effective.[3] |
| Incomplete quenching of the reaction: If the unreacted DBCO moiety is not effectively quenched, it can lead to side reactions and purification challenges. | - Ensure complete quenching: Add a sufficient excess of a quenching agent, such as a small molecule azide, at the end of the conjugation reaction. | |
| ADC Instability (Fragmentation/Degradation) | Harsh purification conditions: Extreme pH, high temperatures, or exposure to certain organic solvents can damage the ADC.[7] | - Use physiological pH buffers: Whenever possible, maintain a neutral pH throughout the purification process. - Perform purification at low temperatures: Conduct chromatography and TFF steps at 4°C to minimize degradation. - Minimize exposure to organic solvents: If organic solvents are necessary, use the lowest effective concentration and minimize the exposure time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound from a conjugation mixture?
A1: The most common methods for purifying ADCs and removing small molecule impurities include Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF) with diafiltration, Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX).[3][] Solid-Phase Extraction (SPE) can also be used for cleanup.[9]
Q2: How do I choose the best purification method for my ADC?
A2: The choice of purification method depends on several factors, including the scale of your conjugation, the physicochemical properties of your ADC (e.g., hydrophobicity, isoelectric point), and the desired level of purity. TFF is highly scalable and effective for bulk removal of small molecules.[10] Chromatography methods like SEC and HIC offer higher resolution for separating the ADC from aggregates and other impurities.[3][6][11]
Q3: What analytical techniques can I use to confirm the removal of unreacted this compound?
A3: Several analytical techniques can be used to assess the purity of your ADC. Size Exclusion Chromatography (SEC) is widely used to separate the ADC from aggregates and unreacted small molecules.[11][12][13] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is also effective for detecting and quantifying small molecule impurities.[9] Mass spectrometry can be used to confirm the identity of the ADC and the absence of unreacted components.[9]
Q4: Can I use a single purification step to remove the unreacted linker-drug?
A4: While a single purification step can sometimes be sufficient, a multi-step approach often yields a product with higher purity.[3] For example, an initial TFF step can be used to remove the bulk of the unreacted small molecules and exchange the buffer, followed by a chromatography step (e.g., SEC or HIC) to remove remaining impurities and aggregates.[3]
Q5: How can I prevent my ADC from aggregating during purification?
A5: ADC aggregation can be minimized by optimizing buffer conditions (pH, ionic strength), including stabilizing excipients, and maintaining low temperatures during purification.[2] The choice of chromatography resin can also impact aggregation; some resins are designed to have lower non-specific binding, which can help reduce aggregation.[1]
Comparison of Purification Methods
The following table summarizes the key features of the most common methods used for removing unreacted this compound.
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[13] | High resolution for removing aggregates and small molecules.[3] | Limited sample loading capacity, can be time-consuming for large volumes.[3] | >99% removal of small molecules. |
| Tangential Flow Filtration (TFF) / Diafiltration | Separation based on molecular weight cutoff of a membrane. | Highly scalable, rapid for buffer exchange and removal of small molecules.[3] | Lower resolution than chromatography, may not remove all impurities. | >99.8% reduction in free linker-drug concentration has been reported.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the ADC.[6] | Can separate ADCs with different drug-to-antibody ratios (DARs).[6][] | Requires careful optimization of salt concentrations to achieve desired separation. | Can be highly effective for removing hydrophobic impurities. |
| Ion Exchange Chromatography (IEX) | Separation based on the net charge of the ADC.[] | Can remove charged impurities and variants. | The charge of the ADC can be affected by the conjugation, requiring method optimization. | Effective for removing charged impurities. |
| Solid-Phase Extraction (SPE) | Retention of analytes on a solid phase followed by elution.[9] | Can be used for sample cleanup and concentration.[9] | May not be as scalable as other methods for large-scale production. | Effective for removing traces of free drug.[9] |
Detailed Experimental Protocols
Size Exclusion Chromatography (SEC) Protocol
This protocol outlines a general procedure for removing unreacted this compound using SEC.
Materials and Equipment:
-
SEC column (e.g., Superdex 200 or similar)
-
Liquid chromatography system (e.g., FPLC or HPLC)
-
SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Conjugation mixture
-
Fraction collector
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column and the chromatography system with at least two column volumes of SEC running buffer.
-
Sample Loading: Load the conjugation mixture onto the column. The loading volume should not exceed 2-5% of the total column volume to ensure optimal separation.
-
Elution: Elute the sample with the SEC running buffer at a constant flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram. The ADC will typically elute first, followed by the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using UV absorbance (at 280 nm for the antibody and a wavelength specific to the drug if possible) and SDS-PAGE to identify the fractions containing the purified ADC.
-
Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using a centrifugal filter unit.
Caption: Workflow for removing unreacted small molecules using Size Exclusion Chromatography.
Tangential Flow Filtration (TFF) / Diafiltration Protocol
This protocol provides a general procedure for using TFF to remove unreacted this compound.
Materials and Equipment:
-
TFF system with a reservoir and peristaltic pump
-
TFF cassette or hollow fiber filter with an appropriate molecular weight cutoff (e.g., 30 kDa)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Conjugation mixture
Procedure:
-
System Setup and Flushing: Assemble the TFF system and flush with purified water to remove any storage solution.
-
Equilibration: Equilibrate the system with diafiltration buffer.
-
Sample Loading: Add the conjugation mixture to the TFF reservoir.
-
Concentration (Optional): Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer required.
-
Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. Perform at least 5-10 diavolumes to ensure sufficient removal of the unreacted small molecules.
-
Final Concentration: After diafiltration, concentrate the ADC to the desired final concentration.
-
Recovery: Recover the purified ADC from the system.
-
Analysis: Analyze the purified ADC for purity and concentration.
Caption: Workflow for purification of ADCs using Tangential Flow Filtration (TFF).
Hydrophobic Interaction Chromatography (HIC) Protocol
This protocol describes a general method for purifying ADCs using HIC.
Materials and Equipment:
-
HIC column (e.g., Phenyl Sepharose or similar)
-
Liquid chromatography system
-
Binding Buffer (high salt concentration, e.g., 2 M ammonium sulfate in PBS)
-
Elution Buffer (low salt concentration, e.g., PBS)
-
Conjugation mixture
-
Fraction collector
Procedure:
-
Buffer Exchange: Exchange the buffer of the conjugation mixture into the HIC Binding Buffer using a desalting column or TFF.
-
System and Column Equilibration: Equilibrate the HIC column and chromatography system with Binding Buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the HIC column.
-
Wash: Wash the column with Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound ADC using a decreasing salt gradient, from 100% Binding Buffer to 100% Elution Buffer. Different DAR species may elute at different salt concentrations.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the collected fractions to identify those containing the ADC with the desired DAR and purity.
-
Pooling and Buffer Exchange: Pool the desired fractions and exchange the buffer into a suitable formulation buffer.
Caption: Workflow for ADC purification using Hydrophobic Interaction Chromatography.
References
- 1. agilent.com [agilent.com]
- 2. Tips For Antibody Purification Troubleshooting [biochain.in]
- 3. researchgate.net [researchgate.net]
- 4. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 5. cobetter.com [cobetter.com]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Hydrophobicity Issues of DM1-PEG4-DBCO ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address hydrophobicity-related challenges encountered during the development of DM1-PEG4-DBCO Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of hydrophobicity in this compound ADCs?
A1: The hydrophobicity of this compound ADCs is primarily attributed to two components: the cytotoxic payload, DM1 (Mertansine), and the dibenzocyclooctyne (DBCO) moiety used for conjugation.[1][2] DM1 is an inherently hydrophobic small molecule.[3][4] The DBCO group, utilized in copper-free click chemistry, also possesses a hydrophobic character that can contribute to the overall hydrophobicity of the ADC, potentially leading to aggregation.[1] While the PEG4 linker is included to increase hydrophilicity, its relatively short length may not be sufficient to completely counteract the hydrophobic nature of both the DM1 payload and the DBCO group, especially at higher drug-to-antibody ratios (DAR).[5][6]
Q2: What are the common consequences of high hydrophobicity in our this compound ADC experiments?
A2: High hydrophobicity in this compound ADCs can lead to several detrimental issues in experimental settings, including:
-
Aggregation: Increased hydrophobicity is a major cause of protein aggregation, where ADC molecules self-associate to form higher-order species.[7][8] This can lead to precipitation and loss of active product.[9]
-
Reduced Solubility and Stability: Hydrophobic ADCs often exhibit poor solubility in aqueous buffers, which can complicate formulation and handling.[10] This can also lead to reduced stability during storage.
-
Increased Non-Specific Uptake and Clearance: Hydrophobic ADCs have a greater tendency for non-specific binding and uptake by tissues, such as the liver, leading to faster clearance from circulation and potential off-target toxicity.[6][11]
-
Inconsistent Experimental Results: The presence of aggregates can interfere with in vitro and in vivo assays, leading to variability and inaccurate results.[12]
Q3: How does the drug-to-antibody ratio (DAR) influence the hydrophobicity and aggregation of our ADC?
A3: The drug-to-antibody ratio (DAR) has a direct and significant impact on the hydrophobicity and aggregation propensity of your ADC. A higher DAR means more hydrophobic DM1 and DBCO molecules are conjugated to each antibody, which increases the overall hydrophobicity of the ADC molecule.[13] This increased hydrophobicity often leads to a greater tendency for aggregation. While a higher DAR can enhance cytotoxic potency, it frequently comes at the cost of reduced stability and increased clearance.[14] Therefore, optimizing the DAR is a critical step in balancing efficacy with manufacturability and in vivo performance.
Q4: What role does the PEG4 linker play in mitigating hydrophobicity?
A4: The polyethylene glycol (PEG) linker is incorporated into the ADC design to act as a hydrophilic spacer.[15] The PEG4 linker in the this compound construct helps to increase the overall hydrophilicity of the drug-linker complex, which can improve solubility and reduce aggregation.[5] By creating a protective hydrophilic shield around the hydrophobic payload, PEG linkers can also improve the pharmacokinetic properties of the ADC, leading to a longer circulation half-life.[16] However, the length of the PEG chain is an important consideration, and a PEG4 linker may offer limited hydrophilicity compared to longer PEG chains, especially when dealing with highly hydrophobic payloads like DM1.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common hydrophobicity-related issues with your this compound ADCs.
Problem: Visible precipitation or cloudiness in the ADC solution.
| Potential Cause | Troubleshooting Steps |
| Aggregation due to high hydrophobicity | 1. Optimize Formulation Buffer: Adjust the pH of the buffer. For many ADCs, a slightly acidic pH (e.g., pH 5.0-6.5) can improve stability.[17] Evaluate different buffer systems such as histidine, citrate, or succinate.[17] 2. Increase Ionic Strength: Increase the salt concentration (e.g., 150 mM NaCl) to screen hydrophobic interactions.[18] 3. Add Excipients: Incorporate stabilizing excipients like sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20, polysorbate 80) to prevent aggregation.[19] |
| Poor solubility of the drug-linker | 1. Co-solvents in Conjugation: During the conjugation reaction, ensure a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) is used to dissolve the this compound, but not so much that it denatures the antibody (typically <10% v/v).[15][20] 2. Post-conjugation Purification: Ensure thorough removal of unreacted, hydrophobic drug-linker through purification methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF). |
Problem: High percentage of aggregates detected by SEC.
| Potential Cause | Troubleshooting Steps |
| Suboptimal formulation conditions | 1. Systematic Buffer Screen: Perform a systematic screen of different buffer compositions, pH levels, and excipients to identify the optimal formulation for your specific ADC.[13] 2. Review Handling Procedures: Avoid repeated freeze-thaw cycles and excessive agitation, which can induce aggregation. Store aliquots for single use. |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize Conjugation Chemistry: Adjust the molar ratio of the this compound linker to the antibody during the conjugation reaction to target a lower average DAR. 2. Purification of DAR Species: If a heterogeneous mixture of DAR species is produced, consider using hydrophobic interaction chromatography (HIC) to isolate species with a lower, more favorable DAR.[21] |
Problem: Inconsistent results in cell-based assays or poor in vivo efficacy.
| Potential Cause | Troubleshooting Steps |
| Presence of aggregates affecting biological activity | 1. Characterize ADC Preparation: Before in vitro or in vivo studies, thoroughly characterize your ADC preparation using SEC and DLS to quantify the percentage of aggregates. 2. Purify Monomeric ADC: Use preparative SEC to purify the monomeric ADC fraction and repeat the experiments to determine if the issue is resolved. |
| Rapid clearance of hydrophobic ADC in vivo | 1. Re-evaluate Linker Design: If feasible, consider using a more hydrophilic linker with a longer PEG chain to improve the pharmacokinetic profile.[6] 2. Site-Specific Conjugation: Explore site-specific conjugation methods to produce a more homogeneous ADC, which can lead to improved stability and a better in vivo performance. |
Data Presentation
Table 1: Impact of Linker Hydrophilicity on ADC Properties (General Comparison)
| Linker Type | Typical DAR | Aggregation (%) | In Vitro Cytotoxicity (IC50) | In Vivo Performance | Reference |
| Hydrophobic | ~4 | >5% | 0.5 - 2.0 nM | Moderate tumor growth inhibition, faster clearance | [3] |
| Short PEG (e.g., PEG4) | ~8 | <2% | 0.1 - 0.5 nM | Improved tumor growth inhibition and plasma half-life | [3] |
| Long PEG (e.g., PEG24) | ~8 | <1% | 0.2 - 0.8 nM | Significant improvement in tumor inhibition and half-life | [3] |
Note: This table provides a general comparison based on available literature. Specific results for this compound ADCs may vary depending on the antibody and conjugation conditions.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System Preparation:
-
Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a mobile phase suitable for the ADC. A common mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[18]
-
For hydrophobic ADCs, the addition of a small percentage of an organic modifier like acetonitrile or isopropanol to the mobile phase may be necessary to improve peak shape and reduce tailing.[18]
-
Ensure a stable baseline is achieved before sample injection.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the UV detector (typically 0.1-1.0 mg/mL) using the mobile phase.
-
If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample (e.g., 20 µL).
-
Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the eluate using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments.
-
Calculate the percentage of aggregates relative to the total peak area.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Assessment
-
System Preparation:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (Buffer A), for example, 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.[1]
-
Prepare a low-salt mobile phase (Buffer B), for example, 20 mM sodium phosphate, pH 7.0. For highly hydrophobic ADCs, Buffer B may also contain an organic modifier like isopropanol.[7]
-
-
Sample Preparation:
-
Dilute the ADC sample in Buffer A to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatographic Run:
-
Inject the sample onto the equilibrated column.
-
Elute the bound ADC using a decreasing salt gradient from 100% Buffer A to 100% Buffer B over a defined period (e.g., 30 minutes).
-
Monitor the eluate at 280 nm.
-
-
Data Analysis:
-
The retention time on the HIC column is indicative of the hydrophobicity of the ADC species. Longer retention times correspond to higher hydrophobicity.
-
Different DAR species will often resolve into separate peaks, allowing for the characterization of the drug load distribution.
-
Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Instrument Setup:
-
Set the instrument parameters, including the desired temperature (e.g., 25°C) and scattering angle (e.g., 90° or 173°).[4]
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 1 mg/mL. The buffer should be free of any particulate matter.
-
Centrifuge the sample to remove any large, extraneous particles.
-
-
Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI).
-
An increase in the average particle size or PDI is indicative of aggregation.[5]
-
Visualizations
Caption: Causes and consequences of hydrophobicity in this compound ADCs.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DLS Particle Size Analyzer: Overview and Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 17. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
- 21. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction time and temperature for DM1-PEG4-DBCO conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM1-PEG4-DBCO conjugation. The information is designed to help optimize reaction conditions and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my azide-containing molecule?
A common starting point is to use a molar excess of one of the reactants to drive the conjugation reaction to completion. For conjugating a DBCO-containing molecule like this compound to an azide-containing protein, a molar excess of 1.5 to 10 equivalents of the DBCO reagent is often recommended.[1][2][3] A 7.5-fold molar excess is a frequently suggested starting point for antibody-small molecule conjugations.[1][2][3] However, if the azide-containing molecule is more precious or available in limited quantities, this ratio can be inverted.[1] The optimal ratio should be determined empirically for each specific application.[2]
Q2: What is the recommended reaction temperature for the conjugation?
DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1] Higher temperatures generally lead to a faster reaction rate.[1] However, for sensitive biomolecules such as antibodies, the reaction can be performed overnight at 4°C to maintain their stability.[1] Reactions are commonly performed at room temperature (20-25°C).[1] If you experience low conjugation efficiency, increasing the temperature to 37°C can help accelerate the reaction rate.[2][3]
Q3: How long should I run the conjugation reaction?
Typical reaction times for DBCO-azide conjugations range from 4 to 12 hours when conducted at room temperature.[1][2][3] For reactions carried out at 4°C, an overnight incubation of at least 12 hours is recommended.[2][3] In some instances, particularly with slow reactions, extending the incubation period up to 48 hours may be necessary to maximize the yield.[1]
Q4: What solvents are compatible with this compound conjugation?
DBCO click chemistry is compatible with a variety of solvents. For biological conjugations, aqueous buffers such as PBS are preferred.[1] If the this compound has limited aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][4] It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent precipitation of proteins.[1][5]
Q5: I am seeing low or no conjugation. What are the possible causes and how can I troubleshoot?
Low or no conjugation can be due to several factors:
-
Suboptimal Reaction Conditions: Optimize the molar ratio, temperature, and reaction time as detailed in the questions above. Increasing the concentration of reactants can also improve efficiency.[2][3]
-
Inactive Reagents: Ensure that your this compound and azide-containing molecules have not degraded. DBCO reagents can be sensitive to moisture and prolonged storage.[6]
-
Presence of Azides in the Buffer: Avoid using buffers containing sodium azide, as it will compete with your azide-labeled molecule for the DBCO group.[1][4][7]
-
Steric Hindrance: The physical bulk of the molecules being conjugated can prevent them from reacting efficiently. Using a linker with a longer PEG chain may help to overcome steric hindrance.[6]
-
Protein Aggregation: The conjugation of hydrophobic molecules to a protein can sometimes cause it to precipitate.[6] The PEG4 linker on this compound is designed to enhance hydrophilicity and reduce this risk.[8]
Quantitative Data Summary
The following tables summarize the recommended starting conditions for this compound conjugation based on the available literature. Optimization may be required for your specific application.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Key Considerations |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The less critical or more abundant component should be in excess.[1] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1] |
| Reaction Time | 4 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[1] |
| Solvents | Aqueous buffers (e.g., PBS), with minimal organic co-solvents (e.g., DMSO, DMF <20%) | Avoid buffers containing sodium azide.[1][5] |
Experimental Protocols
General Protocol for this compound Conjugation to an Azide-Modified Antibody
This protocol provides a general starting point. Specific parameters should be optimized for your particular antibody and application.
-
Preparation of Reactants:
-
Prepare the azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4). A typical antibody concentration is 1-10 mg/mL.[5]
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the azide-modified antibody solution.
-
Gently mix the reaction solution. Ensure the final concentration of the organic solvent is below 20% to avoid protein precipitation.[1]
-
-
Incubation:
-
Purification:
-
After the incubation is complete, remove the excess, unreacted this compound. This can be achieved using methods such as size exclusion chromatography, dialysis, or HPLC.[1]
-
-
Characterization:
-
Characterize the resulting antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.
-
Visual Workflow and Troubleshooting Guide
The following diagrams illustrate the experimental workflow for this compound conjugation and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting guide for this compound conjugation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating DM1-PEG4-DBCO Conjugation using HIC-HPLC
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their efficacy and safety. The conjugation of a drug-linker, such as DM1-PEG4-DBCO, to a monoclonal antibody (mAb) results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR). Hydrophobic Interaction Chromatography (HIC) coupled with High-Performance Liquid Chromatography (HIC-HPLC) is a powerful analytical technique for characterizing this heterogeneity under native conditions. This guide provides a comprehensive comparison of HIC-HPLC with alternative methods for validating this compound conjugation, supported by experimental protocols and data.
Principles of HIC-HPLC for ADC Analysis
HIC separates molecules based on their surface hydrophobicity.[1] In the context of ADCs, the addition of the hydrophobic this compound linker-drug increases the overall hydrophobicity of the antibody.[2] This allows for the separation of the unconjugated antibody (DAR 0) from ADCs with one or more drugs conjugated (DAR 1, DAR 2, etc.). The separation is achieved using a high-salt mobile phase that promotes the interaction of the hydrophobic regions of the ADC with the stationary phase of the column. A decreasing salt gradient is then used to elute the different ADC species, with the least hydrophobic (lower DAR) eluting first.[3]
Experimental Protocol: HIC-HPLC for this compound ADC
This protocol is a generalized method and may require optimization for specific antibodies and conjugation efficiencies.
Instrumentation:
-
A biocompatible HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector. An iron-free system is recommended to prevent corrosion from high salt buffers.[3]
Materials:
-
Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (or similar HIC column)[4]
-
Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate with 25 mM Sodium Phosphate, pH 6.0[4]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% Isopropanol (v/v)[4]
-
Sample: this compound conjugated antibody, diluted in Mobile Phase A to a concentration of 1 mg/mL.
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.8 mL/min for at least 10 column volumes.
-
Sample Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution:
-
0-2 minutes: Isocratic at 0% Mobile Phase B.
-
2-15 minutes: Linear gradient from 0% to 100% Mobile Phase B.
-
15-18 minutes: Isocratic at 100% Mobile Phase B (column wash).
-
18-20 minutes: Return to 0% Mobile Phase B and re-equilibrate.
-
-
Detection: Monitor the absorbance at 280 nm.
Data Presentation: HIC-HPLC Analysis of a this compound ADC
The following table presents illustrative data from a HIC-HPLC analysis of a this compound conjugated antibody. The retention times and peak areas are representative and will vary depending on the specific antibody, linker, and conjugation conditions.
| Peak | Retention Time (min) | Area (%) | Assigned DAR Species |
| 1 | 5.2 | 15.3 | DAR 0 (Unconjugated mAb) |
| 2 | 8.7 | 45.1 | DAR 2 |
| 3 | 10.5 | 30.2 | DAR 4 |
| 4 | 12.1 | 9.4 | DAR 6 |
Drug-to-Antibody Ratio (DAR) Calculation:
The average DAR can be calculated from the peak areas of the different species:
Average DAR = [(Area_DAR0 * 0) + (Area_DAR2 * 2) + (Area_DAR4 * 4) + (Area_DAR6 * 6)] / (Total Area)
For the data above, the average DAR would be approximately 2.8.
Comparison with Alternative Validation Methods
While HIC-HPLC is a cornerstone for ADC analysis, orthogonal methods are essential for comprehensive characterization.
| Feature | HIC-HPLC | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Mass Spectrometry (MS) |
| Principle | Separation based on surface hydrophobicity under native conditions. | Separation based on hydrophobicity under denaturing conditions. | Separation based on hydrodynamic radius (size). | Measures mass-to-charge ratio to determine molecular weight. |
| Information Provided | DAR distribution, average DAR, presence of unconjugated antibody. | Can separate light and heavy chains to pinpoint conjugation sites. Provides DAR information on subunits.[2] | Quantifies aggregates and fragments. | Precise mass measurement to confirm conjugation and identify DAR species. Can be coupled with LC methods.[5] |
| Advantages | - Gentle, non-denaturing method.[1]- Excellent for resolving DAR species. | - High resolution.- Compatible with MS. | - Effective for detecting aggregation. | - Provides definitive mass confirmation.- Highly sensitive. |
| Limitations | - High salt concentrations can be corrosive to standard HPLCs.[3]- Generally not directly compatible with MS due to non-volatile salts.[5] | - Denaturing conditions can alter the protein structure. | - Does not provide information on DAR. | - Can be complex to interpret for heterogeneous mixtures. |
Visualizing the Workflow and Relationships
To better understand the process of validating this compound conjugation, the following diagrams illustrate the key workflows and relationships.
Conclusion
Validating the conjugation of this compound to an antibody is a critical step in ADC development. HIC-HPLC stands out as a robust and reliable method for determining the DAR distribution under native conditions, providing invaluable information on the heterogeneity of the ADC population. While HIC-HPLC is a powerful tool, a comprehensive validation strategy should incorporate orthogonal methods such as RP-HPLC, SEC, and mass spectrometry to provide a complete picture of the ADC's critical quality attributes. The choice of analytical methodology will ultimately depend on the specific information required at each stage of the drug development process.
References
A Comparative Guide to DM1-PEG4-DBCO and SMCC Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. The choice between different linker technologies can dictate the pharmacokinetic profile, mechanism of action, and overall success of an ADC. This guide provides an objective, data-driven comparison between a modern, hydrophilic, site-specific linker system, DM1-PEG4-DBCO , and a conventional, non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) .
Linker Profiles and Core Chemistry
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC is a heterobifunctional, non-cleavable crosslinker that has been widely utilized in ADC development, most notably in the clinically approved ADC, Ado-trastuzumab emtansine (Kadcyla®).[1][2] Its chemistry relies on two distinct reactive groups:
-
N-hydroxysuccinimide (NHS) Ester: Reacts with primary amines, such as the ε-amino groups of lysine residues on the surface of an antibody, to form stable amide bonds.[1]
-
Maleimide: Reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[1]
This dual reactivity enables a two-step conjugation process, which is typically non-specific due to the abundance of surface-accessible lysine residues on an antibody, leading to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).[3]
This compound
This compound is a pre-formed drug-linker conjugate. It consists of three key components:
-
DM1 (Mertansine): A potent maytansinoid payload that inhibits tubulin polymerization.[4][5]
-
PEG4 Spacer: A short polyethylene glycol chain that acts as a hydrophilic spacer. The inclusion of PEG moieties is known to improve the solubility of the ADC, reduce aggregation (especially with hydrophobic payloads), and potentially enhance pharmacokinetics.[6]
-
DBCO (Dibenzocyclooctyne): A cyclooctyne group that enables copper-free "click chemistry." It reacts specifically and efficiently with an azide group via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[7][8]
This linker system is designed for site-specific conjugation, where an azide group is first engineered into a specific location on the antibody. The subsequent SPAAC reaction is bio-orthogonal, meaning it does not interfere with other functional groups in a biological system, leading to a homogeneous ADC product with a precisely controlled DAR.[9]
Head-to-Head Comparison: this compound vs. SMCC
The fundamental differences in chemistry between these two linkers lead to distinct characteristics in the resulting ADCs.
| Feature | This compound | SMCC |
| Linker Type | Non-cleavable (payload released via lysosomal degradation of antibody) | Non-cleavable (payload released via lysosomal degradation of antibody)[10][11] |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "Click Chemistry"[7] | Amine (Lysine) to Thiol (Cysteine) coupling via NHS ester and maleimide groups[] |
| Site-Specificity | High. Enables precise control over conjugation site and DAR, leading to a homogeneous product.[9] | Low. Conjugates to surface lysine residues, resulting in a heterogeneous mixture of ADCs with variable DARs.[3] |
| Hydrophilicity | High. The integrated PEG4 spacer increases the hydrophilicity of the linker, which can improve solubility and reduce aggregation.[6] | Low. The linker itself is hydrophobic, which can contribute to ADC aggregation, particularly at higher DARs.[6][13] |
| Plasma Stability | High. The triazole ring formed during the SPAAC reaction is highly stable. | High. The amide and thioether bonds are very stable in circulation, minimizing premature payload release.[1][14] |
| Payload Release Mechanism | After internalization, lysosomal proteases degrade the antibody, releasing the payload attached to the linker and a single amino acid (e.g., Lysine-Linker-DM1).[15] | After internalization, complete proteolytic degradation of the antibody in the lysosome releases the payload attached to the linker and a lysine residue (Lys-SMCC-DM1).[1][16] |
| Bystander Effect | None. The released payload-linker-amino acid metabolite is charged and generally cannot cross the cell membrane to kill adjacent antigen-negative cells.[1] | None. The released Lys-SMCC-DM1 metabolite is membrane-impermeable, limiting its activity to the target cell.[1] |
| ADC Homogeneity | High. Produces a well-defined ADC with a specific DAR. | Low. Results in a heterogeneous mixture of species (DAR 0 to ~8), which can complicate characterization and pharmacokinetics.[3] |
Performance Data and Experimental Findings
Quantitative data from various studies highlight the functional differences between ADCs constructed with hydrophilic, site-specific linkers versus conventional non-cleavable linkers like SMCC.
Table 1: Impact of Linker on ADC Aggregation and Pharmacokinetics
| Parameter | ADC with Hydrophilic/Site-Specific Linker (e.g., PEG-DBCO type) | ADC with SMCC Linker | Source |
| Aggregation Potential | Lower; allows for conjugation of hydrophobic drugs at higher DARs without significant aggregation. | Higher; hydrophobicity of the linker can induce aggregation, especially at high DARs. | [6][13] |
| Pharmacokinetics (PK) | Generally improved; site-specific ADCs often show longer half-life and increased exposure compared to heterogeneous conjugates. | Variable; PK can be complex due to the heterogeneous mixture of DAR species. Higher DAR species may clear more rapidly. | [10][17] |
| Therapeutic Index | Potentially wider; improved PK and selectivity can lead to a better safety profile. | Established but may be limited by off-target toxicities associated with heterogeneous mixtures. | [10] |
Table 2: Comparative Efficacy Data
Direct comparative efficacy data between this compound and SMCC-DM1 on the same antibody is limited in publicly available literature. However, comparisons between SMCC and other linker types provide valuable context.
| Comparison | Finding | Implication | Source |
| CX-DM1 vs. SMCC-DM1 | CX-DM1 ADCs (triglycyl peptide linker) showed comparable stability (t₁/₂ of 9.9 vs. 10.4 days) but significantly improved in vitro cytotoxicity and in vivo activity compared to SMCC-DM1 ADCs. | Even subtle changes to the linker structure can dramatically impact ADC potency, suggesting opportunities for improvement over the SMCC standard. | [10] |
| Hydrophilic Linkers vs. SMCC | ADCs with hydrophilic sulfonate- or PEG-containing linkers displayed a wider selectivity window (cytotoxicity to antigen-positive vs. antigen-negative cells) than those with SMCC. | Hydrophilic linkers like PEG4-DBCO can enhance the target-specific killing while reducing off-target effects. | [6] |
Visualization of Chemistries and Workflows
Chemical Structures and Conjugation Reactions
Caption: Reaction schemes for SMCC and DBCO (SPAAC) conjugation pathways.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for SMCC and DBCO conjugation.
Intracellular Processing of Non-Cleavable ADCs
Caption: Intracellular pathway for ADCs with non-cleavable linkers.
Experimental Protocols
Protocol 1: General Procedure for SMCC Conjugation
This protocol outlines a typical two-step process for conjugating a thiol-containing drug to an antibody using an SMCC linker.[18][19]
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker dissolved in an organic solvent (e.g., DMSO)
-
Thiol-containing drug payload
-
Conjugation Buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Quenching solution (e.g., Tris or Cysteine)
-
Desalting columns (e.g., G-25) for purification
Procedure:
-
Antibody Modification (Activation):
-
Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer.
-
Add a 5- to 20-fold molar excess of SMCC solution to the antibody. The exact ratio depends on the antibody concentration and desired DAR.[19]
-
Incubate for 30-60 minutes at room temperature to form the maleimide-activated antibody.
-
-
Removal of Excess SMCC:
-
Immediately following incubation, remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent quenching of the drug payload.[18]
-
-
Conjugation to Drug Payload:
-
Add the thiol-containing drug payload to the purified maleimide-activated antibody solution. A slight molar excess of the drug is typically used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a quenching agent like N-acetyl cysteine.
-
Purify the final ADC product to remove unreacted drug and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Characterize the final ADC for DAR, purity, and aggregation using HIC, SEC, and mass spectrometry.
-
Protocol 2: General Procedure for this compound Conjugation (SPAAC)
This protocol describes the conjugation of a DBCO-containing drug-linker to an azide-modified antibody.[9][20]
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a compatible solvent (e.g., DMSO)
-
Purification system (e.g., SEC)
Procedure:
-
Antibody Preparation:
-
Generate an azide-containing antibody through site-specific engineering (e.g., incorporation of an unnatural amino acid like azido-lysine).
-
Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
-
SPAAC "Click" Reaction:
-
Add a molar excess (typically 5- to 10-fold) of the this compound solution to the azide-antibody solution.
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours, or overnight at 4°C. The reaction is typically complete within this timeframe.[21]
-
-
Purification:
-
Purify the resulting ADC to remove the unreacted drug-linker conjugate. Size-exclusion chromatography (SEC) is commonly used to separate the larger ADC from the smaller drug-linker molecule.[20]
-
-
Characterization:
-
Analyze the purified ADC for DAR, homogeneity, and purity using mass spectrometry, SEC, and HIC. The expected result is a single major product peak corresponding to the ADC with the desired, uniform DAR.
-
Conclusion
The choice between this compound and SMCC represents a decision between a modern, site-specific technology and a conventional, robust method.
-
SMCC is a well-validated, non-cleavable linker that provides excellent plasma stability.[14] Its main drawbacks are the generation of heterogeneous ADC mixtures and the potential for aggregation due to its hydrophobicity.[3][13] It is most suitable for targets with high and uniform antigen expression where a bystander effect is not required.[1]
-
This compound leverages bio-orthogonal click chemistry to produce homogeneous, site-specific ADCs with a precisely controlled DAR. The integrated hydrophilic PEG4 spacer can mitigate aggregation issues associated with hydrophobic payloads like DM1 and may improve the overall pharmacokinetic profile.[6] This technology is ideal for developing next-generation ADCs where homogeneity and a predictable pharmacology profile are paramount.
Ultimately, the optimal linker is application-dependent. For constructing highly defined ADCs with improved physicochemical properties, the this compound system offers significant advantages. For applications where heterogeneity is acceptable and a well-established, economical method is preferred, SMCC remains a viable and important tool in the ADC field.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SMCC - Creative Biolabs [creative-biolabs.com]
- 15. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 16. What are ADC Linkers? | AxisPharm [axispharm.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Synthesis of precision antibody conjugates using proximity-induced chemistry [thno.org]
- 21. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Stability of DM1-PEG4-DBCO Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] This guide provides an objective comparison of the in vivo stability of the DM1-PEG4-DBCO linker, an increasingly popular choice for ADC development, with other common linker technologies. The information is supported by experimental data to aid in the rational design of next-generation ADCs.
The this compound linker is a non-cleavable linker system that combines the potent microtubule inhibitor DM1 with a hydrophilic polyethylene glycol (PEG4) spacer and a dibenzocyclooctyne (DBCO) moiety for conjugation. The DBCO group allows for a copper-free "click chemistry" reaction with an azide-modified antibody, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC). This method offers high site-specificity and results in a stable triazole linkage.
Comparative In Vivo Stability Data
The in vivo stability of an ADC is paramount; premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window.[1] Conversely, a linker that is overly stable might not efficiently release the payload within the target cancer cell.[1] The following tables summarize available quantitative data from various studies to contextualize the stability of different ADC linkers.
Table 1: In Vivo Stability of DM1-Based and Other Non-Cleavable Linkers
| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference |
| PEG4-DBCO (non-cleavable) | Site-specific DM1 ADC | Mouse | While direct in vivo half-life data for this specific linker is not readily available in comparative studies, site-specific conjugation is suggested to generally improve therapeutic properties. | [2] |
| SMCC (non-cleavable) | Trastuzumab-DM1 (T-DM1) | Rat | The deconjugation of DM1 from T-DM1 in rats was estimated from plasma pharmacokinetic data. | [3][4] |
| SMCC (non-cleavable) | anti-CD30-MCC-DM1 | Cynomolgus Monkey | The ratio of total antibody to conjugated antibody was approximately 1.8, suggesting slow deconjugation of DM1. | [5] |
| Thioether (non-cleavable) | anti-CD22-MCC-DM1 | Rat | ADC clearance was slower for the MCC-DM1 linker compared to the cleavable SPP-DM1 linker. | [6] |
Table 2: In Vivo Stability of Common Cleavable Linkers for Comparison
| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference |
| vc-PABC (cleavable) | ITC6104RO | Mouse | Unstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c).[1][7] | [1][7] |
| vc-PABC (cleavable) | Site F-conjugated linker-payload | SCID Mice | Showed distinct rates of payload loss, with some modifications demonstrating higher stability than others.[8] | [8] |
| Glucuronide-Dipeptide (cleavable) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma, showing improved stability over monocleavage linkers.[1] | [1] |
| Vedotin (Val-Cit) (cleavable) | anti-CD79b-MMAE | Rat | Demonstrated rapid payload loss in plasma.[1] | [1] |
| Disulfide (SPP) (cleavable) | anti-CD22-SPP-DM1 | Rat | ADC clearance was faster for SPP-DM1 compared to the non-cleavable MCC-DM1 linker. | [6] |
| Maleimide-based (cleavable) | Thiol-maleimide linked ADC | - | The thiosuccinimide group can be unstable under physiological conditions, leading to payload loss. Within 7-14 days, the payload drop-off rate in plasma can be as high as 50-75%. | [] |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
ELISA-Based Quantification of Intact ADC
This method measures the concentration of the antibody with its conjugated drug over time in plasma samples.[1]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).[1]
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process the blood to obtain plasma.[1]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove any unbound antigen.
-
Blocking: Add a blocking buffer to prevent non-specific binding, followed by incubation and washing.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and then wash.[1]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and then wash.[1]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme catalyzes a reaction that produces a detectable signal.[1]
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.[1]
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[1]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC and other plasma proteins.[1]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[1]
-
Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.[1]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, a specific precursor ion is selected and fragmented, and the resulting product ions are detected, providing highly specific and sensitive quantification.[1]
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.[1]
Visualizing Experimental Workflows
To further clarify the experimental processes for assessing ADC stability, the following diagrams illustrate the workflows for ELISA and LC-MS/MS based methods.
Comparison of Linker Technologies
The choice of linker technology has a profound impact on the in vivo performance of an ADC.
-
This compound (Non-cleavable): The use of copper-free click chemistry for conjugation leads to a highly stable and homogeneous product. The non-cleavable nature of the linker ensures that the payload is only released after the lysosomal degradation of the antibody, which can minimize off-target toxicity. The PEG4 spacer enhances hydrophilicity, which can improve the pharmacokinetic profile and reduce aggregation.
-
Maleimide-based Linkers (Often Non-cleavable): These linkers react with free thiols on the antibody. However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to premature drug release.[10] This can result in a less stable conjugate compared to those formed via click chemistry.
-
vc-PABC (Cleavable): This enzyme-sensitive linker is designed to be cleaved by cathepsins within the lysosome. While this allows for efficient payload release at the target site, it has shown instability in mouse plasma due to cleavage by carboxylesterases, which can complicate preclinical evaluation.[1][7]
The logical relationship between linker choice and ADC performance can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of a Translational Physiologically Based Pharmacokinetic Model for Antibody-Drug Conjugates: a Case Study with T-DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Translational Physiologically Based Pharmacokinetic Model for Antibody-Drug Conjugates: a Case Study with T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of Polyethylene Glycol (PEG) linker length in optimizing the therapeutic window of Antibody-Drug Conjugates (ADCs).
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are intrinsically linked to the properties of the linker connecting the antibody to the cytotoxic payload. Among the various linker technologies, PEGylation has emerged as a crucial strategy to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a critical parameter that can be fine-tuned to enhance therapeutic efficacy. This guide provides a comparative analysis of different PEG linker lengths in ADCs, supported by experimental data, to aid in the rational design of next-generation ADCs.
The inclusion of PEG linkers in ADC design offers several advantages, including improved hydrophilicity, which can mitigate the aggregation propensity of ADCs, especially those with hydrophobic payloads and high drug-to-antibody ratios (DARs).[1][2] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which in turn can result in greater accumulation of the ADC in tumor tissue.[1] By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can also contribute to a wider therapeutic window and reduced off-target toxicity.[1]
Comparative Analysis of ADC Performance with Varying PEG Linker Lengths
The length of the PEG linker significantly influences the biophysical and biological properties of an ADC. A general trend observed is that increasing PEG linker length leads to a longer plasma half-life and, in some instances, improved in vivo efficacy.[1] However, this can be accompanied by a decrease in in vitro cytotoxicity, highlighting a critical trade-off that requires careful optimization for each specific ADC.[1]
Impact on Pharmacokinetics
Studies have consistently shown that increasing PEG chain length leads to improved pharmacokinetic profiles. For instance, ADCs with PEG side chains of 8, 12, and 24 units demonstrated increased plasma and tumor exposures, and lower plasma clearances compared to those with shorter PEG chains (2 and 4 units) or a non-PEGylated control.[3] In one study, a PEG8 side chain was identified as the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this parameter.[1][4]
| PEG Linker Length | Effect on Plasma Half-Life | Effect on Clearance | Reference |
| No PEG | Baseline | Baseline | [3][4] |
| PEG2 | Moderate Increase | Decreased | [3] |
| PEG4 | Moderate Increase | Decreased | [3][5] |
| PEG8 | Significant Increase | Significantly Decreased | [1][3][4][5] |
| PEG12 | Significant Increase | Significantly Decreased | [1][3][5] |
| PEG24 | Significant Increase | Significantly Decreased | [1][3] |
| 4 kDa | 2.5-fold increase | Not specified | [6] |
| 10 kDa | 11.2-fold increase | Not specified | [6] |
Impact on In Vivo Efficacy
The enhanced pharmacokinetic properties associated with longer PEG linkers often translate to improved in vivo antitumor activity. ADCs with PEG8, PEG12, and PEG24 units in the linker showed a 75-85% reduction in tumor weights, compared to a 35-45% reduction for ADCs with PEG2 and PEG4 units and only an 11% reduction for the non-PEGylated control.[3] Interestingly, the tumor exposure of PEGylated ADCs increased beyond what would be expected based solely on the increase in plasma exposure, suggesting preferential uptake into the tumor.[3]
| PEG Linker Length | In Vivo Antitumor Efficacy | Reference |
| No PEG | 11% tumor weight reduction | [3] |
| PEG2 | 35-45% tumor weight reduction | [3] |
| PEG4 | 35-45% tumor weight reduction | [3] |
| PEG8 | 75-85% tumor weight reduction | [3] |
| PEG12 | 75-85% tumor weight reduction | [3] |
| PEG24 | 75-85% tumor weight reduction | [3] |
| 10 kDa | Most ideal tumor therapeutic ability | [6][7] |
Impact on In Vitro Cytotoxicity
A noteworthy trade-off of increasing PEG linker length can be a reduction in in vitro cytotoxicity. For example, the insertion of 4 kDa and 10 kDa PEG chains led to a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively.[6] However, this is not always the case, as some studies have reported that PEG inclusion had no effect on the in vitro potency of certain ADCs.[4] This highlights the context-dependent nature of the linker's impact, which is influenced by the specific antibody, payload, and target antigen.[1]
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Reference |
| No PEG | Baseline | [6] |
| 4 kDa | 4.5-fold increase (reduction in potency) | [6] |
| 10 kDa | 22-fold increase (reduction in potency) | [6] |
| PEG4, PEG8, PEG12 | IC50 in the nanomolar range | [5] |
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies on PEG linker lengths in ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADCs with different PEG linker lengths are prepared in cell culture media. The diluted ADCs are then added to the cells and incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 values are calculated.[1]
Pharmacokinetic Analysis in Rodents
Objective: To evaluate the pharmacokinetic profile of ADCs with varying PEG linker lengths.
Methodology:
-
Animal Model: Sprague-Dawley rats or BALB/c mice are commonly used.
-
ADC Administration: A single intravenous (IV) or intraperitoneal (IP) dose of the ADC is administered to the animals (e.g., 3 mg/kg).[4][8]
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Quantification: The concentration of the ADC in the plasma is quantified using methods like ELISA.
-
Data Analysis: Pharmacokinetic parameters such as clearance rate, half-life, and area under the curve (AUC) are calculated using a two-compartment model.[4][8]
In Vivo Efficacy Study in Xenograft Models
Objective: To assess the antitumor activity of ADCs with different PEG linker lengths in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice (e.g., SCID mice).
-
ADC Treatment: Once the tumors reach a certain volume, the mice are treated with the ADCs at a specified dosing regimen.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Endpoint: The study continues until a predetermined endpoint, such as the tumor reaching a maximum allowed size or a specific time point. The reduction in tumor weight or volume is calculated.[3]
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate key concepts related to the role of PEG linkers in ADCs.
Caption: General structure of an ADC and the influence of increasing PEG linker length on its key properties.
Caption: A typical experimental workflow for the comparative analysis of different PEG linker lengths in ADCs.
Conclusion
The length of the PEG linker is a critical design parameter that profoundly impacts the therapeutic index of an ADC. While longer PEG chains generally enhance pharmacokinetics and in vivo efficacy, they can potentially reduce in vitro potency. The optimal PEG linker length is therefore context-dependent and must be empirically determined for each ADC, considering the specific antibody, payload, and target. A systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new ADC to achieve the desired balance of stability, efficacy, and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of ADC Purity and Homogeneity: A Focus on DM1-PEG4-DBCO Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for validating the purity and homogeneity of Antibody-Drug Conjugates (ADCs), with a specific focus on ADCs synthesized using the DM1 payload attached via a PEG4 linker with a DBCO handle for site-specific conjugation. The performance of these techniques is compared with alternatives, supported by representative experimental data, to assist researchers in selecting the most appropriate validation strategies.
The conjugation of a cytotoxic payload, such as the maytansinoid DM1, to a monoclonal antibody (mAb) creates a complex therapeutic agent. Ensuring the purity and homogeneity of this ADC is critical for its safety and efficacy. Key quality attributes that require rigorous characterization include the distribution of drug-to-antibody ratios (DAR), the level of aggregation, and the presence of fragments or other impurities. The use of a dibenzocyclooctyne (DBCO) linker allows for a site-specific, copper-free "click chemistry" conjugation, which generally results in a more homogeneous product compared to traditional methods like maleimide-based conjugation to native cysteines or lysines.
Data Presentation: Comparison of Key Analytical Techniques
The following tables summarize the key analytical techniques for assessing ADC purity and homogeneity, with representative data comparing a site-specific DBCO-conjugated ADC to a more heterogeneous maleimide-conjugated ADC.
| Technique | Parameter Measured | ADC with DM1-PEG4-DBCO (Site-Specific) | ADC with Maleimide Linker (Non-Site-Specific) | Principle |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution and Average DAR | Predominantly a single DAR species (e.g., >95% DAR2 or DAR4). Average DAR close to the target (e.g., 2.0 or 4.0). | A distribution of DAR species (DAR0, DAR2, DAR4, DAR6, DAR8). Average DAR is an average of the distribution (e.g., 3.5). | Separates molecules based on hydrophobicity. The addition of each hydrophobic drug-linker increases retention time. |
| Size Exclusion Chromatography (SEC) | Aggregation and Fragmentation | Monomer Purity: >98%Aggregates: <2%Fragments: <1% | Monomer Purity: >95%Aggregates: <5%Fragments: <1% | Separates molecules based on their hydrodynamic radius. Aggregates elute earlier than the monomer. |
| Native Mass Spectrometry (MS) | Intact Mass and DAR Confirmation | A single major peak corresponding to the mass of the ADC with the specific DAR. | Multiple peaks corresponding to the masses of different DAR species. | Provides a precise mass measurement of the intact ADC, confirming the identity and homogeneity of the conjugate. |
| Capillary Electrophoresis (CE-SDS) | Purity and Size Heterogeneity | High purity with a single main peak for the intact ADC. | Broader peaks or multiple peaks indicating a more heterogeneous mixture. | Separates molecules based on their electrophoretic mobility in a gel matrix under denaturing conditions, providing information on size and purity. |
Experimental Protocols
Protocol 1: HIC-HPLC for DAR Analysis
This protocol outlines a general method for determining the DAR distribution of an ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30-45 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas for each DAR species and using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn)
Protocol 2: SEC-HPLC for Aggregation Analysis
This protocol outlines a general method for quantifying aggregates in ADC samples.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20-100 µg of the ADC sample.
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.
Protocol 3: Native SEC-MS for Intact Mass Analysis
This protocol outlines a general method for the characterization of intact ADCs.[1]
Materials:
-
SEC column suitable for native MS (e.g., ACQUITY UPLC BEH200 SEC)
-
Mobile Phase: 100 mM ammonium acetate, pH 7.4
-
LC-MS system with a time-of-flight (TOF) mass spectrometer
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 1-5 µg of the ADC sample.
-
Elute the sample isocratically into the mass spectrometer.
-
Acquire mass spectra in the positive ion mode.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the ADC species.
Protocol 4: CE-SDS for Purity Analysis
This protocol outlines a general method for assessing the purity and size heterogeneity of an ADC.[2]
Materials:
-
Bare-fused silica capillary
-
SDS-gel buffer
-
Sample buffer containing SDS
-
Reducing agent (e.g., dithiothreitol, DTT) for reduced analysis (optional)
-
Capillary electrophoresis system with a UV detector
Procedure:
-
Prepare the ADC sample in the sample buffer. For reduced analysis, add DTT and heat the sample.
-
Fill the capillary with the SDS-gel buffer.
-
Inject the sample into the capillary.
-
Apply a voltage to initiate the electrophoretic separation.
-
Detect the separated components by UV absorbance at 220 nm.
-
Analyze the electropherogram to determine the purity and identify any fragments or impurities.
Mandatory Visualization
Caption: Workflow for ADC Synthesis and Validation.
Caption: Orthogonal Analytical Methods for ADC Characterization.
References
A Comparative Guide to the Cytotoxicity of ADC Payloads: DM1 vs. Alternatives
For researchers and drug development professionals in oncology, the selection of a cytotoxic payload is a critical decision in the design of an effective Antibody-Drug Conjugate (ADC). The payload's mechanism of action and potency are fundamental to the ADC's therapeutic index. This guide provides an objective comparison of the in vitro cytotoxicity of ADCs armed with DM1, a potent maytansinoid, against other widely used payloads such as MMAE (monomethyl auristatin E), MMAF (monomethyl auristatin F), SN-38, and Deruxtecan (DXd).
The DM1-PEG4-DBCO conjugate represents a specific combination of the DM1 payload with a linker system designed for site-specific conjugation via click chemistry. The PEG4 component acts as a hydrophilic spacer, while the DBCO (Dibenzocyclooctyne) group enables a stable covalent bond with an azide-modified antibody. While the linker technology is crucial for ADC stability and pharmacokinetics, this guide will focus on the comparative cytotoxicity of the payload itself.
Mechanisms of Action: A Tale of Two Targets
The cytotoxic payloads discussed here primarily fall into two categories based on their intracellular targets: microtubule inhibitors and DNA-damaging agents.
-
Microtubule Inhibitors (DM1, MMAE, MMAF): This class of payloads disrupts the dynamics of microtubules, which are essential components of the cellular cytoskeleton required for cell division (mitosis).
-
DM1 (Maytansinoid): A derivative of maytansine, DM1 binds to tubulin and inhibits the assembly of microtubules.[1][2][3][4][][6] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis).[6][7]
-
MMAE & MMAF (Auristatins): These synthetic analogs of dolastatin 10 are highly potent antimitotic agents that inhibit cell division by blocking the polymerization of tubulin.[8][9][10][] This action also results in G2/M phase arrest and apoptosis.[12] MMAF differs from MMAE by a C-terminal phenylalanine, which makes it less permeable to cell membranes and can influence its bystander effect.[8][13]
-
-
Topoisomerase I Inhibitors (SN-38, Deruxtecan): This class of payloads targets topoisomerase I, a nuclear enzyme critical for relieving torsional strain in DNA during replication and transcription.
-
SN-38: As the active metabolite of irinotecan, SN-38 binds to the topoisomerase I-DNA complex.[14][15] This prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of lethal double-strand breaks during the S-phase of the cell cycle, ultimately causing apoptosis.[15][16]
-
Deruxtecan (DXd): A highly potent exatecan derivative, DXd also functions as a topoisomerase I inhibitor.[17][18] Upon release within the cancer cell, it intercalates into the DNA-topoisomerase I complex, inducing DNA damage and triggering cell death.[17][19][20][21] DXd is known for its high membrane permeability, which contributes to a potent bystander killing effect.[17][19]
-
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Quantitative Cytotoxicity Comparison
The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher cytotoxicity. The following table summarizes comparative IC50 data from published studies. It is important to note that direct comparisons are most meaningful when the same antibody, linker, and cell line are used.
| Antibody Target | Cell Line | ADC Payload | IC50 (nmol/L) | Reference |
| CD30 | Karpas 299 (Anaplastic Large Cell Lymphoma) | MCC-DM1 | 0.06 | [22] |
| vc-MMAE | 0.04 | [22] | ||
| Trop-2 | MDA-MB-468 (Triple-Negative Breast Cancer) | SN-38 | 0.47 (ng/mL) | [23] |
| MMAE | 0.28 (ng/mL) | [23] | ||
| Trop-2 | CFPAC-1 (Pancreatic Cancer) | SN-38 | 0.83 (ng/mL) | [23] |
| MMAE | 1.19 (ng/mL) | [23] | ||
| HER2 | NCI-N87 (Gastric Carcinoma) | T-DM1 | 0.082 | [24] |
| HER2 | HCC1954 (Breast Carcinoma) | T-DM1 | 0.033 | [24] |
*Note: IC50 values from the referenced literature were reported in ng/mL. Direct conversion to nmol/L is imprecise without the exact molecular weight of the specific ADC construct.
Observations:
-
In the context of an anti-CD30 antibody, the auristatin payload MMAE showed slightly higher potency than the maytansinoid DM1 against the Karpas 299 cell line.[22]
-
For an anti-Trop-2 ADC, MMAE was more potent in the MDA-MB-468 breast cancer line, whereas SN-38 was more potent in the CFPAC-1 pancreatic cancer line, highlighting that the relative efficacy can be cell-line dependent.[23]
-
Generally, both maytansinoids (DM1) and auristatins (MMAE) exhibit potent cytotoxicity in the sub-nanomolar to picomolar range.[25][26] Topoisomerase I inhibitors like SN-38 and Deruxtecan also show activity in the low nanomolar range.[26]
Experimental Protocols: In Vitro Cytotoxicity Assay
The following is a generalized protocol for determining the IC50 of an ADC using a colorimetric or fluorometric cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
1. Cell Culture and Seeding:
-
Culture the target cancer cell line in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well microplate at a pre-determined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. ADC Treatment:
-
Prepare a series of dilutions of the ADC (e.g., this compound ADC) and comparator ADCs in the culture medium. A typical concentration range might span from 1000 ng/mL to 0.01 ng/mL in 5- or 10-fold serial dilutions.[27]
-
Include control wells: cells with medium only (no ADC) as a negative/vehicle control and wells with medium only (no cells) as a blank control.[23]
-
Carefully remove the medium from the wells and add 100 µL of the prepared ADC dilutions to the respective wells, typically in triplicate.
-
Incubate the plate for a defined period, generally 72 to 120 hours, depending on the cell line's doubling time.[22][23]
3. Viability Assessment (MTT Assay Example):
-
Following incubation, add 10-20 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[23]
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the supernatant and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[27]
-
Gently shake the plate to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for formazan).
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated (vehicle control) cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Caption: Standard experimental workflow for an in vitro cytotoxicity assay.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 14. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 15. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adcreview.com [adcreview.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Connection: A Comparative Guide to Confirming DM1-PEG4-DBCO Conjugation Sites via Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise localization of drug-linker conjugation is a critical quality attribute of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of mass spectrometry-based methods for confirming the conjugation site of DM1-PEG4-DBCO on a monoclonal antibody (mAb), supported by detailed experimental protocols and comparative data. We also explore alternative techniques to provide a holistic view of the analytical landscape.
The conjugation of the potent microtubule inhibitor DM1 to a monoclonal antibody via a PEGylated dibenzocyclooctyne (DBCO) linker represents a sophisticated approach in targeted cancer therapy. The DBCO moiety allows for a bioorthogonal "click chemistry" reaction with an azide-modified antibody, enabling site-specific conjugation. Verifying the exact location of this conjugation is paramount for ensuring the homogeneity, stability, and efficacy of the resulting ADC. Mass spectrometry stands as the gold standard for this intricate analytical challenge.
At the Forefront: Peptide Mapping by LC-MS/MS
The most definitive method for identifying conjugation sites at the amino acid level is peptide mapping, a "bottom-up" proteomics approach.[1][2] This technique involves the enzymatic digestion of the ADC into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for conjugation site confirmation using peptide mapping.
Detailed Experimental Protocol: Peptide Mapping of this compound ADC
This protocol outlines the key steps for identifying the conjugation site of a this compound linker-payload on an azide-modified antibody.
1. Sample Preparation: ADC Digestion
-
Denaturation, Reduction, and Alkylation:
-
To approximately 100 µg of the this compound ADC, add a denaturing agent such as 8 M guanidine-HCl or a commercially available denaturing surfactant.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding iodoacetamide (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. This step prevents the reformation of disulfide bonds.
-
-
Buffer Exchange and Digestion:
-
Remove the denaturing and alkylating reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column.
-
Add a protease, most commonly trypsin, at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w). Trypsin cleaves C-terminal to lysine and arginine residues.
-
Incubate at 37°C for 4-18 hours. The hydrophobic nature of the this compound may require optimization of digestion conditions, such as the addition of a small percentage of organic solvent, to ensure complete digestion.[3]
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Inject the digested peptide mixture onto a reverse-phase C18 column suitable for peptide separations.
-
Separate the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile with 0.1% formic acid over 60 minutes). Peptides conjugated with the hydrophobic this compound moiety will typically elute later than their unmodified counterparts.[4]
-
-
Mass Spectrometry:
-
The LC eluent is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer will operate in a data-dependent acquisition (DDA) mode. It will perform a full MS scan to detect the precursor ions (the protonated peptide molecules).
-
The most intense precursor ions are then sequentially selected for fragmentation (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
3. Data Analysis
-
The acquired MS/MS spectra are searched against a database containing the amino acid sequence of the antibody.
-
The search parameters must be set to include the mass of the this compound modification as a variable modification on the amino acid residue where the azide was incorporated (e.g., a non-natural amino acid).
-
The identification of a peptide spectrum that matches a peptide from the antibody sequence with the added mass of the this compound confirms the conjugation.
-
Manual validation of the MS/MS spectrum is crucial. Look for a series of b- and y-ions that confirm the peptide backbone sequence, and importantly, for fragment ions that are characteristic of the this compound linker-payload itself. The presence of these signature ions provides definitive evidence of the conjugation site.
Alternative and Complementary Analytical Techniques
While peptide mapping by LC-MS/MS is the most definitive method for pinpointing the exact conjugation site, other techniques provide valuable, albeit less granular, information about the ADC's characteristics. These methods are often used in conjunction with mass spectrometry for a comprehensive characterization.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[5][6] Since the this compound linker is hydrophobic, ADCs with different numbers of conjugated drugs (drug-to-antibody ratio or DAR) will have different retention times on a HIC column.
-
Principle: HIC is a less denaturing chromatographic technique compared to reverse-phase LC. It can separate different DAR species, providing information on the distribution of the drug load.[7][8]
-
Application: While HIC is excellent for determining the average DAR and the distribution of different DAR species, it cannot identify the specific amino acid conjugation site.[8] It can, however, distinguish between positional isomers if they exhibit different hydrophobic profiles.
-
Limitations: HIC alone does not provide mass information, so it cannot confirm the identity of the peaks. However, it can be coupled with mass spectrometry (HIC-MS) for more comprehensive analysis.[9][10]
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio.[11][12] The conjugation of this compound can alter the overall charge and size of the antibody, allowing for the separation of different species.
-
Principle: Techniques like capillary zone electrophoresis (CZE) and imaged capillary isoelectric focusing (iCIEF) can resolve species with different charge states.[13][14]
-
Application: CE, particularly when coupled with mass spectrometry (CE-MS), can provide information on the DAR distribution and identify charge variants of the ADC.[14][15] For site-specific ADCs, CE can confirm the homogeneity of the product.
-
Limitations: Similar to HIC, conventional CE does not provide direct information on the specific conjugation site. However, CE-MS at the peptide level after digestion can be a powerful tool for site confirmation.[15]
Performance Comparison of Analytical Techniques
| Feature | Peptide Mapping (LC-MS/MS) | Hydrophobic Interaction Chromatography (HIC) | Capillary Electrophoresis (CE) |
| Primary Information | Precise amino acid conjugation site | Drug-to-Antibody Ratio (DAR) distribution, positional isomers | DAR distribution, charge heterogeneity |
| Resolution | Amino acid level | Isomeric forms (positional) | Charge variants |
| Sample Requirement | Requires enzymatic digestion | Intact ADC | Intact ADC or digested peptides |
| Throughput | Lower | Higher | Higher |
| Confirmation Level | Definitive | Indirect (requires confirmation) | Indirect (requires confirmation) |
| Instrumentation | LC system coupled to a high-resolution tandem mass spectrometer | HPLC/UPLC system with a HIC column | Capillary electrophoresis system, optionally coupled to a mass spectrometer |
Conclusion
Mass spectrometry, specifically peptide mapping by LC-MS/MS, is the unequivocal gold standard for the definitive confirmation of the this compound conjugation site on an antibody. Its ability to provide precise amino acid-level localization is unmatched by other techniques. However, a comprehensive analytical strategy for ADC characterization often employs a multi-faceted approach. Techniques like Hydrophobic Interaction Chromatography and Capillary Electrophoresis serve as valuable orthogonal methods, providing crucial information on drug-to-antibody ratio, product homogeneity, and the presence of various isoforms. By integrating the strengths of these diverse analytical tools, researchers and drug developers can ensure a thorough understanding of their ADC's critical quality attributes, paving the way for the development of safer and more effective targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 13. Insights from capillary electrophoresis approaches for characterization of monoclonal antibodies and antibody drug conjugates in the period 2016-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Evaluating the Pharmacokinetic Properties of DM1-PEG4-DBCO Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are intrinsically linked to their pharmacokinetic (PK) properties. The careful engineering of each component—the antibody, the cytotoxic payload, and the linker—is critical to optimizing an ADC's behavior in vivo. This guide provides a comparative evaluation of the pharmacokinetic properties of ADCs featuring the maytansinoid derivative 1 (DM1) payload conjugated via a PEGylated, copper-free click chemistry linker, DM1-PEG4-DBCO.
We will compare the expected pharmacokinetic profile of a this compound ADC with the well-characterized, clinically approved ADC, Trastuzumab emtansine (T-DM1), which utilizes a non-cleavable thioether linker (SMCC) with the same DM1 payload. This comparison will highlight the anticipated impact of the hydrophilic PEGylated linker on the ADC's in vivo performance.
The Critical Role of the Linker in ADC Pharmacokinetics
The linker connecting the antibody to the cytotoxic payload is a key determinant of an ADC's stability, drug-release mechanism, and overall pharmacokinetic profile.[1][2] The choice between a cleavable and a non-cleavable linker, as well as the incorporation of hydrophilic moieties like polyethylene glycol (PEG), can significantly alter the ADC's therapeutic index.[1]
-
Non-cleavable linkers , such as the SMCC linker in T-DM1, rely on the complete degradation of the antibody in the lysosome to release the payload.[3][4] This generally leads to greater stability in circulation and reduced off-target toxicity.[4]
-
Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[1]
-
Hydrophilic linkers , particularly those incorporating PEG chains, are increasingly utilized to improve the physicochemical properties of ADCs.[5] Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance.[5][6] PEGylation can mitigate these issues, leading to enhanced solubility, reduced aggregation, and improved pharmacokinetic profiles.[5][6]
Comparative Pharmacokinetic Data
The following table summarizes the known pharmacokinetic parameters for T-DM1 and the anticipated impact of the PEG4-DBCO linker.
| Pharmacokinetic Parameter | Trastuzumab Emtansine (T-DM1) (with SMCC Linker) | Expected Impact of this compound Linker | Rationale for Expected Impact |
| Clearance (CL) | ~0.676 L/day (in patients)[7][8] | Lower | The hydrophilic nature of the PEG linker is expected to reduce non-specific uptake and clearance by the reticuloendothelial system.[6] Studies have shown that ADCs with hydrophilic linkers exhibit slower plasma clearance.[9] |
| Terminal Half-Life (t½) | ~3.94 days (in patients)[7][8] | Longer | Reduced clearance directly contributes to a longer circulation half-life, allowing for greater tumor accumulation.[6] |
| Volume of Distribution (Vc) | ~3.127 L (in patients)[7][8] | Potentially Smaller | The hydrophilic PEG chain can create a hydration shell around the ADC, potentially reducing its distribution into tissues and confining it more to the vascular compartment. |
| Plasma Stability | High, due to the non-cleavable linker[3] | High | While DBCO is used for conjugation, the resulting triazole linkage is generally stable in plasma. The PEG component can also shield the linker and payload from enzymatic degradation. |
| Aggregation Propensity | Low | Lower | The hydrophilicity imparted by the PEG linker is known to significantly reduce the tendency of ADCs to aggregate, especially at higher drug-to-antibody ratios (DAR).[5][6] |
Experimental Protocols for Evaluating ADC Pharmacokinetics
Accurate assessment of an ADC's pharmacokinetic profile requires a suite of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vivo Plasma Stability Assay
This assay determines the stability of the ADC in circulation by measuring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.[10][11]
Protocol:
-
Animal Model: Administer a single intravenous (IV) dose of the ADC to a relevant animal model (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 6, 24, 48, 96, and 168 hours) post-injection. Process the blood to obtain plasma.
-
Sample Preparation:
-
For DAR analysis, the ADC can be captured from the plasma using affinity beads (e.g., Protein A).[12]
-
For free payload analysis, proteins in the plasma are precipitated to isolate the small molecule drug.
-
-
LC-MS Analysis:
-
Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different DAR species and calculate the average DAR at each time point.[10][11]
-
Quantify the concentration of the released free payload in the plasma supernatant using a validated LC-MS/MS method.[12]
-
-
Data Analysis: Plot the average DAR and free payload concentration over time to assess the in vivo stability of the ADC.
Biodistribution Study
This study evaluates the distribution of the ADC to various tissues, including the tumor and organs of potential toxicity.[13][14]
Protocol:
-
Radiolabeling: Radiolabel the ADC with a suitable isotope (e.g., ⁸⁹Zr or ¹²⁵I) for detection.[13]
-
ADC Administration: Administer a single IV injection of the radiolabeled ADC.[13]
-
Tissue Collection: At various time points post-injection, euthanize cohorts of mice and collect tissues of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, and blood).[13]
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point to determine the biodistribution profile.[13]
Visualizing Experimental Workflows
Experimental Workflow for ADC Plasma Stability Assessment
Caption: Workflow for assessing the in vivo plasma stability of an ADC.
Signaling Pathway of ADC Action
Caption: Generalized pathway for ADC internalization and payload delivery.
Conclusion
The pharmacokinetic properties of a this compound ADC are anticipated to be favorable compared to ADCs with more hydrophobic, non-PEGylated linkers. The inclusion of the PEG4 moiety is expected to enhance hydrophilicity, leading to reduced clearance, a longer plasma half-life, and decreased aggregation. These improvements can contribute to a wider therapeutic window by increasing drug exposure at the tumor site while minimizing off-target toxicities. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the pharmacokinetic profile of novel ADCs, enabling researchers to make data-driven decisions in the drug development process.
References
- 1. books.rsc.org [books.rsc.org]
- 2. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue biodistribution and tumor targeting of near-infrared labelled anti-CD38 antibody-drug conjugate in preclinical multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to Bioconjugation: Copper-Free Click Chemistry vs. Traditional Methods
For researchers, scientists, and drug development professionals, the ability to covalently link biomolecules with precision and stability is paramount. This guide provides an objective comparison of copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with two widely used traditional bioconjugation methods: maleimide-thiol coupling and N-hydroxysuccinimide (NHS) ester-amine acylation. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the optimal bioconjugation strategy for your research needs.
At a Glance: Key Performance Metrics
The choice of bioconjugation chemistry hinges on a variety of factors, including reaction speed, efficiency, specificity, and the stability of the resulting linkage. The following table summarizes key quantitative data for these methods.
| Feature | Copper-Free Click (SPAAC) | Maleimide-Thiol Chemistry | NHS Ester-Amine Chemistry |
| Second-Order Rate Constant (k₂) | ~10⁻³ - 1 M⁻¹s⁻¹[1] | ~10² - 10³ M⁻¹s⁻¹ | ~10 - 10² M⁻¹s⁻¹ |
| Reaction pH | 4.0 - 11.0 (typically 7.0-8.5) | 6.5 - 7.5[2] | 7.2 - 8.5[3] |
| Reaction Temperature | 4 - 37 °C | 4 - 25 °C | 4 - 25 °C |
| Typical Reaction Time | 1 - 12 hours | 0.5 - 4 hours | 0.5 - 4 hours |
| Linkage Formed | Triazole | Thioether | Amide |
| Linkage Stability | Highly stable, resistant to hydrolysis and enzymatic cleavage.[3][4][5] | Susceptible to retro-Michael addition (thiol exchange) in the presence of other thiols.[2] | Stable under physiological conditions, but can be cleaved by amidases. |
| Bioorthogonality | High: Azides and cyclooctynes are abiotic. | Moderate: Thiols are present in proteins (cysteine). | Low: Amines are abundant in proteins (lysine, N-terminus). |
| Side Reactions | Minimal | Hydrolysis of maleimide, reaction with amines at high pH, disulfide bond formation.[2] | Hydrolysis of NHS ester, reaction with other nucleophiles (e.g., thiols, tyrosines) at high pH. |
Visualizing the Chemistries: Reaction Mechanisms
To better understand the fundamental differences between these bioconjugation methods, the following diagrams illustrate their respective reaction pathways.
Experimental Workflow: A General Guide
The following diagram illustrates a typical workflow for a bioconjugation experiment, from initial design to final analysis.
Detailed Experimental Protocols
Protocol 1: Protein Labeling via Copper-Free Click Chemistry (SPAAC)
This protocol provides a general procedure for conjugating a DBCO-functionalized molecule to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-PEG, DBCO-fluorophore)
-
Anhydrous DMSO
-
Desalting column (e.g., PD-10) or spin filter for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized molecule in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 3-10 fold molar excess of the DBCO stock solution to the protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may need to be optimized depending on the specific reactants.[6]
-
-
Purification:
-
Remove the excess, unreacted DBCO-functionalized molecule and byproducts by size exclusion chromatography (e.g., using a desalting column) or by repeated concentration and dilution using a spin filter with an appropriate molecular weight cutoff.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the label has a distinct absorbance), SDS-PAGE (observing a shift in molecular weight), and mass spectrometry.
-
Protocol 2: Protein Labeling via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a maleimide-functionalized molecule to a protein containing free cysteine residues.
Materials:
-
Protein with accessible cysteine residues
-
Maleimide-functionalized molecule
-
Reaction buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, degassed
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching solution: 1 M β-mercaptoethanol or cysteine
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation (Optional Reduction):
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Dissolve the protein in the reaction buffer and add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted maleimide, add a quenching solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, and assess the loss of free thiols using Ellman's reagent to determine the conjugation efficiency.
-
Protocol 3: Protein Labeling via NHS Ester-Amine Chemistry
This protocol outlines the conjugation of an NHS ester-functionalized molecule to a protein via primary amines (lysine residues and the N-terminus).
Materials:
-
Protein containing primary amines
-
NHS ester-functionalized molecule
-
Reaction buffer: Bicarbonate buffer (100 mM), pH 8.3, or phosphate buffer (100 mM), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).
-
Anhydrous DMSO or DMF
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept low (<10%).
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess reagents by desalting or dialysis.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
-
Conclusion: Selecting the Right Tool for the Job
The choice between copper-free click chemistry and traditional bioconjugation methods is dictated by the specific requirements of the experiment.
-
Copper-Free Click Chemistry (SPAAC) is the superior choice for applications requiring high specificity and biocompatibility, particularly in living systems. The bioorthogonal nature of the azide and cyclooctyne functional groups minimizes off-target reactions, and the high stability of the resulting triazole linkage is advantageous for long-term studies. While the reaction kinetics can be slower than maleimide-thiol chemistry, the development of increasingly reactive cyclooctynes continues to address this limitation.
-
Maleimide-Thiol Chemistry offers rapid reaction kinetics and high specificity for cysteine residues, making it a valuable tool for labeling proteins at specific sites. However, the potential for instability of the thioether bond through retro-Michael addition and the possibility of side reactions are important considerations, especially for in vivo applications.
-
NHS Ester-Amine Chemistry is a robust and widely used method for labeling the abundant primary amines on a protein's surface. While effective for generating highly conjugated proteins, it lacks site-specificity, which can lead to heterogeneous products and potential disruption of protein function if lysine residues in the active site are modified. The susceptibility of NHS esters to hydrolysis also requires careful control of reaction conditions.
By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make informed decisions to select the most appropriate bioconjugation strategy to advance their scientific goals.
References
- 1. tinglab.org [tinglab.org]
- 2. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation | MDPI [mdpi.com]
- 3. chimia.ch [chimia.ch]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazoles as amide-bond surrogates in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
A Comparative Guide to the In Vitro and In Vivo Efficacy of DM1-PEG4-DBCO Antibody-Drug Conjugates
For researchers and drug development professionals, the selection of an appropriate payload and linker system is a critical determinant of the therapeutic efficacy and safety of an antibody-drug conjugate (ADC). This guide provides an objective comparison of ADCs constructed with the DM1 payload linked via a PEG4-DBCO system, benchmarking their performance against other common ADC platforms. The data presented herein is collated from multiple preclinical studies to offer a comprehensive overview for informed decision-making in ADC development.
In Vitro Efficacy: Cytotoxicity and Bystander Effect
The in vitro potency of an ADC is a primary indicator of its potential therapeutic efficacy. This is typically assessed through cytotoxicity assays on cancer cell lines with varying levels of target antigen expression.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of an ADC. The following table summarizes the in vitro cytotoxicity of various DM1-based ADCs compared to other payload-linker combinations across different cancer cell lines.
| ADC Construct | Target Antigen | Cell Line | IC50 (nM) | Reference |
| anti-CD30-MCC-DM1 | CD30 | Karpas 299 | 0.06 | [1] |
| ADCETRIS® (Brentuximab Vedotin, anti-CD30-vc-MMAE) | CD30 | Karpas 299 | 0.04 | [1] |
| T-DM1 (Trastuzumab-MCC-DM1) | HER2 | SKBR3 | 0.066 | [2] |
| Trastuzumab-vc-MMAE | HER2 | SKBR3 | 0.056 - 0.15 | [2] |
| anti-CD30-MCC-DM1 | CD30 | L428 | <0.1 | [1] |
| ADCETRIS® (Brentuximab Vedotin, anti-CD30-vc-MMAE) | CD30 | L428 | <0.1 | [1] |
Key Observations:
-
ADCs utilizing the DM1 payload consistently demonstrate potent, sub-nanomolar cytotoxicity against antigen-positive cancer cells.[1][2]
-
The in vitro potency of DM1-ADCs is often comparable to that of ADCs employing other potent payloads like MMAE.[1][2]
-
The specificity of the ADC is highlighted by the significantly higher IC50 values in antigen-negative cell lines, indicating a favorable therapeutic window.[1]
Bystander Killing Effect
The bystander effect, the ability of an ADC's payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for treating heterogeneous tumors. This effect is largely dependent on the cell permeability of the released payload-linker metabolite.
The DM1 payload, when released from a non-cleavable linker like SMCC, results in a charged metabolite (lysine-SMCC-DM1) with low membrane permeability, leading to a minimal bystander effect.[3][4] In contrast, ADCs with cleavable linkers and more permeable payloads, such as MMAE released from a valine-citrulline linker, exhibit a more pronounced bystander effect.[3][5]
The use of a PEGylated linker, such as PEG4, can enhance the hydrophilicity of the ADC, which may influence its bystander potential.[6][7] While specific quantitative data for the bystander effect of a DM1-PEG4-DBCO ADC was not found in the reviewed literature, the general principle suggests that the bystander effect would be limited due to the nature of the DM1 metabolite.
In Vivo Efficacy: Xenograft Models
The ultimate test of an ADC's therapeutic potential lies in its ability to control tumor growth in vivo. This is typically evaluated in animal models, most commonly xenografts where human tumor cells are implanted in immunocompromised mice.
Tumor Growth Inhibition
The following table summarizes the in vivo efficacy of DM1-based ADCs in various xenograft models, often compared with other ADCs or control treatments.
| ADC Construct | Xenograft Model | Dosing Regimen | Outcome | Reference |
| anti-CD30-MCC-DM1 | HH (cutaneous T-cell lymphoma) | 3 mg/kg | Significant tumor growth delay; slightly higher activity than ADCETRIS® at the same dose. | [1] |
| anti-FRα-DM1 | Ishikawa (endometrial adenocarcinoma) | 0.28 mg/kg | Significant tumor growth inhibition. | [8] |
| T-DM1 | SKOV3 (ovarian carcinoma) | 15 mg/kg, days 0 and 21 | Significant reduction in tumor growth and weight compared to vehicle and trastuzumab alone. | [9] |
| LSR mAb-DM1 | TNBC xenograft | 24 mg/kg | 85% reduction in tumor burden and prevention of tumor regrowth. | [10] |
Key Observations:
-
DM1-containing ADCs consistently demonstrate potent anti-tumor activity in a variety of xenograft models, leading to significant tumor growth inhibition and, in some cases, complete tumor regression.[1][8][9][10]
-
The in vivo efficacy is dose-dependent.[1]
-
In some models, DM1-ADCs have shown efficacy comparable or even superior to other clinically validated ADCs.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell adherence.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium. Remove the old medium from the wells and add the ADC-containing medium.
-
Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors like DM1).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, control antibody, or vehicle solution to the mice, typically via intravenous injection. The dosing schedule can vary (e.g., single dose, multiple doses).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Endpoint: The study may be concluded when tumors in the control group reach a maximum allowable size, or after a predetermined period. Tumor weight at the end of the study can also be measured as an endpoint.
Visualizing the Mechanisms and Workflows
Diagrams are provided below to illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action of a DM1-containing ADC.
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: Workflow for an in vivo xenograft study.
References
- 1. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DM1-PEG4-DBCO: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent compounds like DM1-PEG4-DBCO is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a potent microtubule inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs). Due to its high cytotoxicity, stringent adherence to these procedures is critical.
Immediate Safety and Handling Precautions
This compound is a highly toxic substance that requires specialized handling to prevent occupational exposure.[1] Exposure can occur through skin contact, inhalation of aerosols, or ingestion.[2][3] Therefore, all handling of this compound, including weighing and reconstitution, must be conducted within a certified chemical fume hood or a biological safety cabinet.
Personal Protective Equipment (PPE) is the final line of defense and must be worn at all times when handling this compound. [4] The required PPE is outlined in the table below.
| PPE Component | Specifications | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves, double-gloved. Must comply with ASTM D6978-05 standard for chemotherapy drug resistance.[5][6] | To prevent skin contact with the cytotoxic agent. Double-gloving provides an additional layer of protection. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves, tight-fitting cuffs, and a back closure.[6] | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Chemical safety goggles and a face shield, or a full-face respirator.[2][5][6] | To protect against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator should be used when handling the solid compound or if there is a risk of aerosol generation.[3][5] | To prevent inhalation of the potent cytotoxic powder. |
| Shoe Covers | Disposable, and worn over personal footwear. | To prevent the tracking of contamination out of the designated handling area. |
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound and any contaminated materials is through a licensed chemical waste disposal service. This ensures that the highly potent waste is managed in a compliant and environmentally responsible manner.
-
Waste Segregation:
-
Solid Waste: Collect all unused or expired solid this compound, as well as grossly contaminated items such as weighing paper, pipette tips, and microfuge tubes, in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the chemical and marked as "Cytotoxic Waste" or "Chemotherapy Waste" and include the full chemical name: "this compound".
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: All disposable labware that has come into contact with this compound should be considered cytotoxic waste and disposed of in the designated solid waste container. Reusable labware must be decontaminated using the chemical inactivation procedure outlined below before standard washing.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials and general laboratory traffic.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the cytotoxic waste.
-
Provide them with the full chemical name and any available Safety Data Sheet (SDS) information.
-
Experimental Protocol: Chemical Inactivation of Small Quantities of this compound Waste
For the decontamination of work surfaces and small amounts of aqueous waste (e.g., from rinsing contaminated glassware), a chemical inactivation step is recommended prior to final disposal. While a specific, validated protocol for this compound is not available in the public domain, the following procedure is based on the known reactivity of maytansinoids and the general guidelines for the inactivation of other cytotoxic drugs.[7][8][9]
Disclaimer: This protocol is a recommendation based on available scientific literature. It is imperative to consult with your institution's EHS department to ensure compliance with all local and federal regulations before implementing this procedure. The efficacy of this procedure for the complete inactivation of this compound has not been formally validated.
Principle: Maytansinoids, including DM1, are susceptible to degradation through oxidation. Sodium hypochlorite (bleach) is a strong oxidizing agent that has been shown to be effective in degrading a variety of cytotoxic drugs.[7][8][9]
Materials:
-
Freshly prepared 10% v/v sodium hypochlorite solution (household bleach, typically 5.25-8.25% sodium hypochlorite, diluted with deionized water).
-
Personal Protective Equipment (as outlined in the table above).
-
Designated "Cytotoxic Waste" containers.
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood. Ensure all required PPE is worn correctly.
-
For Contaminated Surfaces:
-
Liberally apply the 10% bleach solution to the contaminated area.
-
Allow a contact time of at least 30 minutes.
-
Wipe the area with absorbent pads, starting from the outer edge and working inwards.
-
Dispose of the absorbent pads in the solid cytotoxic waste container.
-
Rinse the surface with 70% ethanol or another appropriate laboratory disinfectant.
-
-
For Small-Scale Aqueous Waste (e.g., rinsate from glassware):
-
For every 9 volumes of aqueous waste containing this compound, add 1 volume of concentrated household bleach to achieve a final concentration of at least 10% of the commercial bleach product.
-
Stir the solution gently and allow it to react for at least 2 hours.
-
After the inactivation period, dispose of the treated solution as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.
-
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. books.rsc.org [books.rsc.org]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. gerpac.eu [gerpac.eu]
- 4. pharmtech.com [pharmtech.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsinsider.com [ohsinsider.com]
- 7. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium Hypochlorite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. Stability and inactivation of mutagenic drugs and their metabolites in the urine of patients administered antineoplastic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
